molecular formula C30H33IN2O2 B15551816 IR 754 Carboxylic Acid

IR 754 Carboxylic Acid

カタログ番号: B15551816
分子量: 580.5 g/mol
InChIキー: HQLOWBTYMQEOKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

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特性

分子式

C30H33IN2O2

分子量

580.5 g/mol

IUPAC名

(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]penta-2,4-dienoic acid iodide

InChI

InChI=1S/C30H32N2O2.HI/c1-29(2)22-15-7-9-17-24(22)31(5)26(29)19-11-13-21(28(33)34)14-12-20-27-30(3,4)23-16-8-10-18-25(23)32(27)6;/h7-20H,1-6H3;1H

InChIキー

HQLOWBTYMQEOKX-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

IR 754 Carboxylic Acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to IR 754 Carboxylic Acid: Properties, Structure, and Applications

Introduction

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of organic molecules.[1][2][3] Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[1] Specifically, IR 754 is a heptamethine cyanine dye, which accounts for its absorption and fluorescence properties in the NIR spectrum, typically around 750 nm.[4]

The key feature of this molecule is the terminal carboxylic acid group, which serves as a reactive handle for covalent attachment to biomolecules.[5] This functional group enables researchers to conjugate the dye to primary amine groups on proteins, antibodies, peptides, and other targets through amide bond formation.[6][7] Its strong spectral absorption and utility as a fluorescent label make it a valuable tool in various life science applications, including fluorescent immunoassays, microscopy, flow cytometry, and in-vivo imaging.[2][5][6] This guide provides a detailed overview of its chemical structure, properties, and a standard protocol for its use in bioconjugation.

Chemical Structure and Visualization

This compound is an organic salt consisting of a cationic cyanine dye and an iodide anion. The dye's structure is defined by two trimethyl-substituted indolenine rings linked by a seven-carbon polymethine chain. A carboxyl group is attached to this chain, providing the reactive site for conjugation.[2][8]

The formal chemical name is 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide.[2][8]

G Simplified Structure of this compound cluster_0 Indolenine Nucleus 1 cluster_1 Conjugation System cluster_2 Indolenine Nucleus 2 cluster_3 Reactive Group Ind1 1,3,3-trimethyl-3H-indolium Chain Heptamethine Chain (Polymethine Bridge) Ind1->Chain Ind2 1,3,3-trimethyl-1,3-dihydro -2H-indol-2-ylidene Chain->Ind2 COOH Carboxylic Acid (-COOH) Chain->COOH

Caption: Logical diagram of IR 754's functional components.

Chemical and Spectral Properties

The physicochemical and spectral properties of this compound are critical for its application as a fluorescent probe. The data has been compiled from various chemical suppliers and databases.

Physicochemical Properties

This table summarizes the key physical and chemical identifiers for the compound.

PropertyValueReference(s)
CAS Number 2311980-68-2[2][8][9]
Molecular Formula C₃₀H₃₃IN₂O₂[2][9][10]
Molecular Weight 580.51 g/mol [2][3]
Appearance Green to dark green powder or crystal[2][3]
Purity Typically >80% (HPLC)[3][8]
Storage Conditions 4°C or cool (<15°C), dark, sealed, under inert gas[9][11]
Sensitivities Light-sensitive, hygroscopic[3]
Spectral Properties

The spectral characteristics define the dye's performance in fluorescence-based assays.

PropertyValueReference(s)
Absorption Maximum (λmax) 745 - 750 nm (in Methanol)
Emission Maximum (λem) ~770 - 780 nm (Estimated)
Molar Extinction Coefficient (ε) Data not available
Quantum Yield (Φ) Data not available

Note: Emission maximum is estimated based on the typical Stokes shift for heptamethine cyanine dyes. Molar extinction coefficient and quantum yield are highly dependent on the solvent and conjugation state and are not consistently reported by suppliers.

Experimental Protocols

The primary application of this compound is the labeling of biomolecules containing primary amines, such as proteins and antibodies. This is achieved by forming a stable amide bond using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

Protocol: Protein Labeling via EDC/NHS Chemistry

This protocol provides a general workflow for conjugating this compound to a generic IgG antibody. Note: Optimal conditions (e.g., molar ratios, reaction times) may vary depending on the specific protein and should be determined empirically.

Materials:

  • This compound

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (Water-soluble carbodiimide)[7]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25) for desalting/buffer exchange

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Activate Carboxylic Acid:

    • Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the protein solution.

    • Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups (this step is for antibody-dye conjugation, for dye-amine conjugation, the dye is activated first).

    • Alternative (Dye Activation): In a separate tube, mix the desired amount of this compound with a 5-fold molar excess of EDC/NHS in DMSO. Let it react for 15-20 minutes at room temperature to form an NHS-ester.

  • Conjugation Reaction:

    • Add the activated IR 754-NHS ester solution to the protein solution. The molar ratio of dye to protein is a critical parameter; a starting point of 10:1 (dye:protein) is common.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-20 mM. Incubate for 15 minutes to quench any unreacted dye.

  • Purify Conjugate: Remove unconjugated dye and reaction byproducts by passing the solution over a size-exclusion chromatography column (e.g., G-25). Elute with PBS or another suitable storage buffer.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for the dye).

Bioconjugation and Imaging Workflow

The following diagram illustrates the logical workflow from dye activation to final application in cellular imaging, as detailed in the protocol above.

G Workflow: Bioconjugation and Cellular Imaging cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification & Analysis cluster_app 4. Application DYE Dissolve IR 754 in DMSO/DMF ACT Activate Dye with EDC and NHS DYE->ACT PRO Prepare Protein in Amine-Free Buffer CONJ Incubate Dye + Protein (2h @ RT or O/N @ 4°C) PRO->CONJ ACT->CONJ QUENCH Quench Reaction with Tris Buffer CONJ->QUENCH PUR Purify via Size-Exclusion Chromatography QUENCH->PUR QC Characterize Conjugate (Measure DOL) PUR->QC CELL Incubate Labeled Protein with Target Cells QC->CELL IMG Wash and Image Cells (NIR Fluorescence Microscopy) CELL->IMG

References

An In-depth Technical Guide to the Spectral Properties of IR 754 Carboxylic Acid in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of IR 754 Carboxylic Acid in methanol. This near-infrared (NIR) heptamethine cyanine dye is a valuable tool in various research and development applications, including biomedical imaging and as a biochemical reagent.[1] This document details its known spectral characteristics, provides established experimental protocols for their measurement, and illustrates relevant experimental workflows and conceptual cellular interactions.

Core Spectral and Photophysical Properties

This compound, with the chemical formula C₃₀H₃₃IN₂O₂ and a molecular weight of 580.50 g/mol , is recognized for its strong absorption and fluorescence in the near-infrared spectrum.[2] The spectral properties of cyanine dyes are influenced by their molecular structure and the solvent environment. Methanol is a commonly used solvent for characterizing these dyes due to its transparency in the NIR region and its ability to dissolve a wide range of organic molecules.

Quantitative Spectral Data

The following table summarizes the available quantitative spectral data for this compound in methanol. It is important to note that while the absorption maximum is well-documented, specific experimental values for molar absorptivity, fluorescence emission maximum, quantum yield, and lifetime in methanol are not extensively reported in the available literature. Therefore, typical ranges for closely related heptamethine cyanine dyes in methanol are provided for context and as a reasonable estimate.

Spectral PropertyThis compound in MethanolTypical Range for Heptamethine Cyanine Dyes in Methanol
Absorption Maximum (λmax) 745 - 750 nm[3][4]750 - 800 nm
Molar Absorptivity (ε) Data not available1.4 x 10⁵ - 2.9 x 10⁵ M⁻¹cm⁻¹[5]
Fluorescence Emission Maximum (λem) Data not available770 - 820 nm
Fluorescence Quantum Yield (Φf) Data not available0.05 - 0.20
Fluorescence Lifetime (τf) Data not available0.5 - 2.0 ns[6]

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of this compound is crucial for its effective application. The following sections detail the experimental methodologies for measuring its absorption and fluorescence characteristics in methanol.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar absorptivity of this compound in methanol.

Objective: To determine the absorption maximum (λmax) and the molar absorptivity (ε) of this compound in methanol.

Materials:

  • This compound

  • Spectroscopic grade methanol

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis-NIR spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade methanol in a volumetric flask to prepare a stock solution of approximately 1 mM.

  • Serial Dilutions: Perform a series of dilutions of the stock solution with methanol to obtain a set of solutions with concentrations ranging from approximately 1 µM to 10 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Blank Measurement: Fill a quartz cuvette with methanol and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent absorption.

  • Sample Measurement:

    • Starting with the most dilute solution, rinse a quartz cuvette with a small amount of the sample solution three times.

    • Fill the cuvette with the sample solution and ensure there are no air bubbles in the light path.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum over a wavelength range of at least 600 nm to 900 nm.

    • Repeat the measurement for all the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration, plot a graph of absorbance versus concentration.

    • The molar absorptivity (ε) is determined from the slope of the resulting linear plot.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound in methanol.

Objective: To determine the fluorescence emission maximum (λem) of this compound in methanol.

Materials:

  • Dilute solution of this compound in methanol (absorbance at excitation wavelength < 0.1)

  • Quartz fluorescence cuvettes (1 cm path length)

  • Calibrated spectrofluorometer with a near-infrared detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in methanol with an absorbance of less than 0.1 at the excitation wavelength (typically λmax or slightly lower) to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the excitation source and detector to stabilize.

    • Set the excitation wavelength to the λmax of the dye (around 745-750 nm).

    • Set the emission wavelength range to scan from approximately 760 nm to 950 nm.

    • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Blank Measurement: Record the emission spectrum of the pure methanol solvent under the same conditions to identify any background signals or Raman scattering peaks.

  • Sample Measurement:

    • Rinse and fill a fluorescence cuvette with the dilute dye solution.

    • Place the cuvette in the sample holder.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

    • Identify the wavelength of maximum fluorescence intensity (λem).

Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the determination of the fluorescence quantum yield of this compound in methanol relative to a standard with a known quantum yield in the same solvent.

Objective: To determine the fluorescence quantum yield (Φf) of this compound in methanol.

Materials:

  • This compound

  • A suitable NIR fluorescent standard with a known quantum yield in methanol (e.g., IR-125 or another well-characterized cyanine dye)

  • Spectroscopic grade methanol

  • UV-Vis-NIR spectrophotometer

  • Calibrated spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a series of five to six dilute solutions of both the this compound (sample) and the standard in methanol, with absorbances at the excitation wavelength ranging from approximately 0.01 to 0.1.

  • Absorption Spectra Measurement: Record the absorption spectra for all prepared solutions of the sample and the standard. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Spectra Measurement:

    • Record the corrected fluorescence emission spectra for all solutions of the sample and the standard. The excitation wavelength must be the same for both the sample and the standard.

    • Ensure that the experimental settings (e.g., slit widths) are kept constant throughout all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std × (Slopesample / Slopestd) × (η²sample / η²std) where Φf,std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (which is the same for both, so the term cancels out).

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of this compound in methanol using the TCSPC technique.

Objective: To determine the fluorescence lifetime (τf) of this compound in methanol.

Materials:

  • Dilute solution of this compound in methanol

  • TCSPC system, including:

    • Pulsed laser source with an excitation wavelength close to the dye's λmax (e.g., a pulsed diode laser)

    • A high-speed, single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode)

    • Timing electronics (time-to-amplitude converter and multichannel analyzer)

  • Fluorescence cuvette

Procedure:

  • Instrument Setup:

    • Set up the TCSPC system and allow for an appropriate warm-up period.

    • Select an excitation source with a pulse width significantly shorter than the expected fluorescence lifetime.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica in methanol) in place of the fluorescent sample. The IRF represents the time profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Place the dilute solution of this compound in the sample holder.

    • Collect the fluorescence decay data by detecting single photons and recording their arrival times relative to the laser pulses. Continue data collection until a sufficient number of photons (typically >10,000 in the peak channel) have been accumulated to generate a smooth decay curve.

  • Data Analysis:

    • Use deconvolution software to fit the experimental fluorescence decay data to an exponential decay model, taking the measured IRF into account.

    • The fitting process will yield the fluorescence lifetime (τf) of the sample. The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.

Visualizations of Experimental Workflows and Conceptual Models

The following diagrams, created using the DOT language, illustrate the key workflows and conceptual relationships relevant to the study of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_lifetime Lifetime Measurement (TCSPC) prep_stock Prepare Stock Solution (1 mM in Methanol) prep_dilutions Prepare Serial Dilutions (1-10 µM) prep_stock->prep_dilutions abs_spec Measure Absorption Spectra prep_dilutions->abs_spec em_spec Measure Emission Spectra prep_dilutions->em_spec lt_decay Measure Fluorescence Decay prep_dilutions->lt_decay abs_data Determine λmax Plot Abs vs. Conc. abs_spec->abs_data abs_result Calculate Molar Absorptivity (ε) abs_data->abs_result em_data Determine λem em_spec->em_data qy_measurement Measure Integrated Intensity em_spec->qy_measurement qy_data Plot Intensity vs. Abs qy_measurement->qy_data qy_result Calculate Quantum Yield (Φf) qy_data->qy_result lt_irf Measure IRF lt_irf->lt_decay lt_data Deconvolve and Fit Data lt_decay->lt_data lt_result Determine Lifetime (τf) lt_data->lt_result

Caption: Experimental workflow for the comprehensive spectral characterization of this compound.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dye This compound dye_anion Anionic Carboxylate (-COO⁻ at physiological pH) dye->dye_anion Ionization membrane Lipid Bilayer dye->membrane Facilitated Transport (driven by large cyanine structure and membrane potential) dye_anion->membrane Reduced Passive Diffusion (due to negative charge) uptake Cellular Uptake membrane->uptake localization Intracellular Localization (e.g., Mitochondria) uptake->localization

Caption: Conceptual model of the cellular uptake of a carboxylic acid-containing cyanine dye.

Applications in Research and Drug Development

Heptamethine cyanine dyes, including those with carboxylic acid functional groups, are of significant interest in biomedical research. The carboxylic acid moiety provides a convenient handle for conjugation to biomolecules such as proteins, antibodies, and peptides, enabling the development of targeted imaging agents.

In the context of drug development, these dyes are utilized for:

  • In vivo Imaging: Their fluorescence in the NIR window allows for deep tissue imaging with reduced autofluorescence, making them suitable for tracking drug delivery vehicles and monitoring disease progression in preclinical models.

  • Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, some cyanine dyes can generate reactive oxygen species, leading to localized cell death. This property is being explored for cancer therapy. The cellular uptake of these dyes is a critical factor in their therapeutic efficacy.[7]

  • Drug Delivery: The dye itself can be part of a drug delivery system, where the release of a therapeutic agent is triggered by light. The carboxylic acid group can be used to attach the drug to the dye.

The spectral properties detailed in this guide are fundamental to the successful design and implementation of these applications. A thorough understanding of the absorption, emission, quantum yield, and lifetime of this compound in relevant solvent systems like methanol is the first step toward its effective use in advanced research and therapeutic development.

References

An In-depth Technical Guide to IR 754 Carboxylic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR 754 Carboxylic Acid

This compound is a near-infrared (NIR) cyanine dye, a class of synthetic polymethine dyes. Its chemical structure is characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain, with a carboxylic acid functional group. This terminal carboxylic acid is a key feature, enabling covalent conjugation to a variety of biomolecules and surfaces. The dye's significant absorption and fluorescence in the NIR spectrum (typically around 750 nm) make it a valuable tool in biomedical research, where deep tissue penetration and minimal autofluorescence are critical.

The primary applications of this compound in research are centered on its use as a fluorescent label for in vivo and in vitro imaging and as a photosensitizer in photodynamic therapy (PDT). Its utility in these areas is derived from its favorable photophysical properties and the versatility of its carboxylic acid group for bioconjugation.

Core Applications in Research

Near-Infrared (NIR) Fluorescence Imaging

The NIR window (700-1700 nm) offers significant advantages for biological imaging, including deeper tissue penetration due to reduced light scattering by biological tissues and lower autofluorescence from endogenous molecules. This compound is designed to operate within this window, making it an excellent candidate for:

  • In vivo tumor imaging: When conjugated to tumor-targeting moieties such as antibodies or peptides, this compound can be used to visualize tumors deep within living organisms.

  • Cellular imaging: Its fluorescent properties allow for the visualization and tracking of labeled molecules within cells.

  • Drug delivery vehicle tracking: By incorporating the dye into nanoparticles or other drug delivery systems, researchers can monitor their biodistribution and accumulation at target sites.

Photodynamic Therapy (PDT)

PDT is a therapeutic modality that uses a photosensitizer, light, and oxygen to induce cell death. Upon excitation with light of a specific wavelength, the photosensitizer (in this case, this compound) transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS are cytotoxic and can lead to the destruction of nearby cells, such as cancer cells. The NIR activation of this compound allows for the treatment of deeper-seated tumors than is possible with photosensitizers that absorb in the visible range.

Bioconjugation and Probe Development

The carboxylic acid group of IR 754 is readily activated to form stable amide bonds with primary amines on biomolecules like proteins, peptides, and antibodies. This allows for the creation of targeted fluorescent probes and photosensitizers.

Quantitative Data

The following table summarizes typical photophysical and physicochemical properties of this compound. Note that these values can be influenced by the solvent environment and conjugation to other molecules.

PropertyTypical Value
Molecular Weight ~580.5 g/mol
CAS Number 2311980-68-2
Maximum Absorption (λmax) 745 -

IR 754 Carboxylic Acid mechanism of action as a fluorescent probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, applications, and experimental considerations of IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent probe from the heptamethine cyanine dye family. This document provides a comprehensive overview for its use in biological imaging and targeted molecular tracking.

Core Mechanism of Action

This compound's function as a fluorescent probe is primarily centered around two key aspects: its inherent photophysical properties as a cyanine dye and the reactive potential of its carboxylic acid group.

Fluorophore Characteristics

As a heptamethine cyanine dye, this compound possesses a long polymethine chain that dictates its absorption and emission in the near-infrared spectrum, typically with an absorption maximum around 745-750 nm in methanol.[1] This spectral range is highly advantageous for biological applications due to reduced autofluorescence from tissues and deeper tissue penetration of light.

The fluorescence of cyanine dyes is highly sensitive to their local environment. The flexibility of the polymethine chain allows for non-radiative decay pathways, which can quench fluorescence. When the dye's rotation is restricted, for example, upon binding to a protein, these non-radiative pathways are inhibited, leading to a significant enhancement in fluorescence quantum yield. This phenomenon, known as protein-induced fluorescence enhancement (PIFE), is a key aspect of its mechanism when used as a molecular probe.

The Role of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for the functionalization of IR 754. It serves as a reactive handle for covalent conjugation to biomolecules, most commonly to primary amines (e.g., lysine residues) on proteins such as antibodies.[2][] This conjugation allows for the specific targeting of cellular structures or biomarkers, transforming the dye into a targeted fluorescent probe. The formation of a stable amide bond ensures that the fluorophore is securely attached to the targeting molecule.

Quantitative Data

The following table summarizes the available photophysical properties of this compound. It is important to note that specific values for emission maximum, quantum yield, and fluorescence lifetime can vary depending on the solvent, conjugation state, and local environment.

PropertyValueSolvent/Condition
Absorption Maximum (λmax) 745 - 750 nmMethanol
Emission Maximum (λem) Not specified-
Molar Extinction Coefficient (ε) Not specified-
Fluorescence Quantum Yield (ΦF) Not specified-
Fluorescence Lifetime (τ) Not specified-

Experimental Protocols

Antibody Conjugation using EDC-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a primary antibody via the activation of the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Antibody (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in Conjugation Buffer.

  • Activation of this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • In a microcentrifuge tube, mix the desired molar excess of this compound with EDC and NHS in Activation Buffer. A 10:1 to 20:1 molar ratio of dye to antibody is a common starting point for optimization.[7]

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction:

    • Add the activated IR 754-NHS ester solution to the prepared antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Separate the antibody-dye conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column pre-equilibrated with PBS.[8][9]

    • Collect the fractions containing the purified conjugate, which will typically be the first colored fractions to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of IR 754 (around 750 nm).

Cell Staining with IR 754-Antibody Conjugate

This is a general protocol for using the purified antibody conjugate for immunofluorescence imaging of cells.

Materials:

  • Purified IR 754-antibody conjugate

  • Cells cultured on coverslips or in imaging dishes

  • PBS (Phosphate-Buffered Saline)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash the cultured cells twice with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the IR 754-antibody conjugate to the desired working concentration in Blocking Buffer.

    • Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibody conjugate.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.

Visualizations

experimental_workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification IR754 IR 754-COOH Activated_Dye IR 754-NHS Ester IR754->Activated_Dye Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Antibody Antibody-NH2 Activated_Dye->Antibody Coupling Conjugate Antibody-IR 754 Antibody->Conjugate Crude_Conjugate Crude Conjugate Conjugate->Crude_Conjugate SEC Size-Exclusion Chromatography Crude_Conjugate->SEC Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate

Caption: Workflow for antibody conjugation with this compound.

mechanism_of_action cluster_free_dye Free Dye in Solution cluster_bound_dye Dye Conjugated to Protein Free_Dye IR 754-COOH Rotation Intramolecular Rotation/ Vibration Free_Dye->Rotation Bound_Dye Antibody-IR 754 Quenching Fluorescence Quenching Rotation->Quenching Restriction Restricted Rotation Bound_Dye->Restriction Enhancement Fluorescence Enhancement Restriction->Enhancement

Caption: Mechanism of fluorescence enhancement upon protein conjugation.

References

An In-depth Technical Guide to the Synthesis and Purification of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

IR 754 Carboxylic Acid is a fluorescent dye that absorbs and emits in the near-infrared spectrum, typically with an absorption maximum around 750 nm. Its chemical formula is C₃₀H₃₃IN₂O₂ and it is also known by its systematic name, 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide. The presence of a carboxylic acid group provides a reactive handle for conjugation to biomolecules, making it a valuable tool for in vivo imaging, fluorescence microscopy, and other bioanalytical applications. As a member of the heptamethine cyanine dye family, its synthesis involves the condensation of heterocyclic precursors. This guide details a plausible and generalized approach to its synthesis and subsequent purification to achieve the high purity (≥98%) often required for sensitive biological experiments.

Synthesis of this compound

The synthesis of heptamethine cyanine dyes like this compound typically proceeds through the condensation of two equivalents of a substituted indolenine precursor with a seven-carbon chain bridging molecule. A generalized synthetic scheme is presented below.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages:

  • Synthesis of the Indolenine Precursor: Preparation of a quaternized 1,3,3-trimethyl-2-methyleneindoline derivative.

  • Condensation Reaction: Reaction of the indolenine precursor with a suitable seven-carbon polymethine chain source to form the final heptamethine dye.

Synthesis_Pathway A Substituted Indole B Quaternization (e.g., with an alkyl halide) A->B Step 1 C Quaternized Indoleninium Salt B->C E Condensation Reaction (Base, Solvent, Heat) C->E D Polymethine Bridge Precursor (e.g., Glutacondialdehyde derivative) D->E F Crude this compound E->F G Purification F->G Step 2 H Pure this compound G->H

General synthetic workflow for this compound.
Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for heptamethine cyanine dye synthesis.

Step 1: Synthesis of a Carboxy-Functionalized Indoleninium Salt

A likely precursor for the synthesis of this compound is a quaternized indolenine containing a carboxylic acid moiety. This can be synthesized from 2,3,3-trimethylindolenine.

  • Alkylation: React 2,3,3-trimethylindolenine with a suitable alkylating agent containing a protected carboxylic acid group (e.g., ethyl 4-bromobutyrate) in a high-boiling point solvent such as acetonitrile or propionitrile. The reaction is typically carried out at reflux for several hours.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid under basic conditions (e.g., using sodium hydroxide in a mixture of water and methanol), followed by acidification to precipitate the carboxylic acid-functionalized indoleninium salt.

  • Isolation: The product is isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Step 2: Condensation to Form this compound

  • Reaction Setup: In a round-bottom flask protected from light, dissolve two equivalents of the carboxy-functionalized indoleninium salt from Step 1 and one equivalent of a suitable polymethine bridge precursor, such as glutacondialdehyde dianil hydrochloride or a similar seven-carbon chain source, in a solvent mixture like pyridine and acetic anhydride.

  • Reaction Conditions: The reaction mixture is heated, typically at reflux, for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption peak of the heptamethine dye.

  • Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The crude dye is often precipitated by the addition of a non-polar solvent such as diethyl ether. The solid is then collected by filtration, washed with the non-polar solvent to remove unreacted starting materials and byproducts, and dried under vacuum.

Purification of this compound

The purity of cyanine dyes is critical for their application, as impurities can quench fluorescence and interfere with biological assays. Commercial suppliers offer this compound with purities of >80% (HPLC) to ≥98%.[1][2] Achieving high purity typically requires one or more chromatographic techniques.

Purification_Workflow A Crude this compound B Recrystallization A->B Initial Purification C Silica Gel Column Chromatography A->C Primary Purification B->C D Reversed-Phase HPLC C->D High-Purity Polish E Purity Analysis (HPLC, NMR, MS) D->E F Pure this compound (>98%) E->F

General purification workflow for this compound.
Purification Methodologies
Purification MethodDescriptionAdvantagesDisadvantages
Recrystallization The crude solid is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.Simple, inexpensive, and effective for removing major impurities.May not be effective for removing impurities with similar solubility. Can result in significant product loss.
Silica Gel Column Chromatography The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity (e.g., dichloromethane/methanol gradient).Good for separating compounds with different polarities. Can handle larger quantities of material.Can be time-consuming. The acidic nature of silica can sometimes degrade sensitive cyanine dyes.
Reversed-Phase HPLC A high-performance liquid chromatography technique using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water with an additive like trifluoroacetic acid).Provides high-resolution separation and is excellent for achieving very high purity (>98%). Can be used for both analytical and preparative scale.More expensive equipment is required. Limited loading capacity for preparative separations.
Detailed Experimental Protocols for Purification

Protocol 3.2.1: Recrystallization

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or a mixture of methanol and dichloromethane) and heat the mixture gently with stirring until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3.2.2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane) and pack it into a glass column.

  • Dissolve the crude dye in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3.2.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System Preparation: Use a C18 column and equilibrate it with the initial mobile phase conditions. A typical mobile phase consists of a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) to improve peak shape.

  • Sample Preparation: Dissolve the partially purified dye in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography: Inject the sample onto the column and elute with a gradient of increasing acetonitrile concentration.

  • Detection and Fraction Collection: Monitor the elution profile using a UV-Vis detector set at the absorption maximum of the dye (around 750 nm). Collect the peak corresponding to the pure product.

  • Product Recovery: Combine the collected fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure dye as a solid.

Data Presentation

Due to the lack of specific published data for the synthesis of this compound, the following table presents typical quantitative data ranges observed for the synthesis and purification of similar heptamethine cyanine dyes.

ParameterTypical ValueMethod of Determination
Synthesis Yield (Crude) 40 - 70%Gravimetric analysis
Purity after Recrystallization 70 - 90%HPLC, NMR
Purity after Column Chromatography 90 - 98%HPLC, NMR
Final Purity after HPLC >98%HPLC
Molar Extinction Coefficient (in MeOH) 150,000 - 250,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Absorption Maximum (λmax in MeOH) 745 - 755 nmUV-Vis Spectroscopy
Emission Maximum (λem in MeOH) 770 - 790 nmFluorescence Spectroscopy

Conclusion

This technical guide has provided a detailed, albeit representative, overview of the synthesis and purification of this compound. The outlined procedures are based on well-established chemical principles for the synthesis of heptamethine cyanine dyes. Researchers aiming to produce this compound should use the provided protocols as a starting point and optimize the conditions for their specific laboratory setup and available starting materials. The purification of this dye to a high degree of purity is achievable through a combination of standard techniques, with reversed-phase HPLC being the method of choice for obtaining material suitable for the most demanding applications in drug development and biomedical research.

References

An In-depth Technical Guide to the Photophysical Properties of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine dye. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a combination of known values for this dye alongside typical, representative data for structurally similar heptamethine cyanine dyes. This approach offers valuable insights for researchers and professionals in drug development and other scientific fields exploring the applications of NIR fluorophores.

Core Photophysical Parameters

The photophysical characteristics of a fluorescent dye are crucial for its application in various scientific and biomedical fields. These parameters dictate the dye's brightness, sensitivity, and suitability for different imaging and sensing modalities.

Photophysical PropertyThis compoundTypical Heptamethine Cyanine DyesSolvent/Conditions
Absorption Maximum (λ_abs_) 745 - 750 nm[1]750 - 800 nmMethanol (for IR 754)
Emission Maximum (λ_em_) Not specified800 - 830 nmVarious
Molar Extinction Coefficient (ε) Not specified150,000 - 270,000 M⁻¹cm⁻¹[2][3]Various
Fluorescence Quantum Yield (Φ_F_) Not specified0.05 - 0.30[2][3]Various
Fluorescence Lifetime (τ_F_) Not specified0.5 - 1.5 ns[4]DMSO[4]

Note: The data for "Typical Heptamethine Cyanine Dyes" are representative values from the literature for this class of fluorophores and may vary depending on the specific molecular structure and environmental conditions.

Experimental Methodologies

The determination of the photophysical properties of fluorescent dyes like this compound involves a series of standardized spectroscopic techniques.

Absorption Spectroscopy and Molar Extinction Coefficient Determination

The absorption spectrum of a dye reveals the wavelengths of light it absorbs most efficiently. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a spectroscopic-grade solvent (e.g., methanol, DMSO, or PBS) to a known concentration.

  • Serial Dilutions: A series of dilutions are made from the stock solution to obtain solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: The absorbance of each solution is measured at the absorption maximum (λ_max_) using a UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.

  • Beer-Lambert Law Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line, and the molar extinction coefficient can be determined from the slope of this line (slope = εl).[1][5][6][7]

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.

Protocol (Relative Method):

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen (e.g., Indocyanine Green in DMSO).

  • Preparation of Solutions: A series of dilute solutions of both the sample (this compound) and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Measurement of Absorption and Emission Spectra: The absorption spectra of all solutions are recorded to determine the absorbance at the excitation wavelength. The fluorescence emission spectra are then recorded for both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

    Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8][9][10]

Fluorescence Lifetime Measurement

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

Protocol (Time-Correlated Single Photon Counting - TCSPC):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption.

  • Instrumentation: A TCSPC system is used, which consists of a pulsed light source (e.g., a picosecond laser diode) for excitation and a sensitive, high-speed photodetector.

  • Data Acquisition: The sample is excited with short pulses of light at a wavelength near its absorption maximum. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.[4][11][12]

Visualizations

The following diagrams illustrate the general workflow for characterizing the photophysical properties of a fluorescent dye and a conceptual representation of the Jablonski diagram for a fluorophore like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_lt Lifetime Measurement prep Prepare Stock Solution dilute Perform Serial Dilutions prep->dilute abs_spec Measure Absorption Spectra dilute->abs_spec em_spec Measure Emission Spectra dilute->em_spec lt_measure Measure Fluorescence Decay dilute->lt_measure calc_eps Calculate Molar Extinction Coefficient abs_spec->calc_eps calc_qy Calculate Quantum Yield em_spec->calc_qy calc_lt Calculate Fluorescence Lifetime lt_measure->calc_lt

A general experimental workflow for the photophysical characterization of a fluorescent dye.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

A simplified Jablonski diagram illustrating the electronic transitions of a fluorophore.

References

IR 754 Carboxylic Acid: An In-depth Technical Guide on Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide synthesizes the currently available information regarding IR 754 Carboxylic Acid. It is important to note that specific quantitative data on the solubility and stability of this particular compound is limited in publicly accessible scientific literature. The information provided herein is based on general knowledge of cyanine dyes and data from chemical suppliers. Researchers are strongly encouraged to perform their own validation experiments for their specific applications.

Introduction

This compound is a near-infrared (NIR) heptamethine cyanine dye.[1] Its chemical structure features a carboxylic acid group, which allows for conjugation to biomolecules and surfaces. This makes it a valuable tool for various research applications, including fluorescence imaging and as a photosensitizer. Understanding its solubility and stability is critical for its effective use in experimental design and for ensuring the reliability and reproducibility of results.

Physicochemical Properties

While specific experimental data is scarce, some fundamental properties of this compound are available from chemical suppliers.

PropertyValueSource
Molecular Formula C₃₀H₃₃IN₂O₂ChemScene[2]
Molecular Weight 580.50 g/mol ChemScene[2]
Appearance Green to dark green powder/crystalTokyo Chemical Industry Co., Ltd.[3]
Purity ≥98%ChemScene[2]

Solubility Characteristics

  • Organic Solvents: Non-sulfonated cyanine dyes are generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The product information from Tokyo Chemical Industry Co., Ltd. indicates that the maximum absorption is measured in methanol, suggesting its solubility in this alcohol.[3]

  • Aqueous Solutions: The presence of the carboxylic acid group suggests that the solubility in aqueous solutions will be pH-dependent. At neutral and alkaline pH, the carboxylic acid will be deprotonated to a carboxylate, which should increase its water solubility. Conversely, at acidic pH, the protonated carboxylic acid is less polar, likely leading to lower water solubility. The addition of sulfonic acid groups is a common strategy to significantly increase the water solubility of cyanine dyes.[]

A generic experimental protocol for determining the solubility of a dye like this compound is provided in section 5.1.

Stability Characteristics

Detailed stability studies providing quantitative data on the degradation kinetics of this compound under various conditions are not available. However, general information on the stability of cyanine dyes and storage recommendations from suppliers offer some guidance.

General Stability of Cyanine Dyes:

  • Photostability: Cyanine dyes are known to be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[2] The photostability of cyanine dyes can be influenced by the structure of the polymethine chain and the nature of the heterocyclic nuclei.[1][6] Introducing certain structural modifications, such as a rigid cyclohexenyl ring in the polymethine chain, has been shown to improve photostability.[1]

  • Thermal Stability: Heptamethine cyanine dyes can undergo thermal degradation.[1] Some studies have shown that deuteration of the polymethine chain can enhance the thermal stability of cyanine dyes like Indocyanine Green (ICG).[7]

  • pH Sensitivity: The stability of some cyanine dyes can be pH-dependent. While many are relatively insensitive to pH changes, extreme pH conditions can affect their structure and stability.[8]

Storage Recommendations for this compound:

Chemical suppliers provide the following recommendations for storage, which imply sensitivity to certain conditions:

ConditionRecommendationSource
Temperature 4°C for long-term storage.ChemScene[2]
In solvent: -80°C for 6 months, -20°C for 1 month.MedChemExpress[9]
Light Store away from light.ChemScene[2]
Moisture Keep in a sealed container, away from moisture.ChemScene[2]
Inert Atmosphere Store under inert gas.Alfa Chemistry[10]

A generic experimental protocol for assessing the stability of a dye is provided in section 5.2.

Experimental Protocols

As specific experimental protocols for this compound are not available, the following sections describe generalized methods for determining the solubility and stability of fluorescent dyes.

Generic Protocol for Solubility Determination

This protocol outlines a general procedure to determine the solubility of a dye in various solvents.

dot

Caption: Workflow for determining dye solubility.

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into a series of vials.

  • Solvent Addition: To each vial, add a known volume of a different solvent to be tested (e.g., water, PBS at various pH, ethanol, methanol, DMSO, DMF).

  • Solubilization:

    • Vortex the vials vigorously for 1-2 minutes.

    • If the dye is not fully dissolved, sonicate the vials for 5-10 minutes.

    • If necessary, gently warm the vials to a controlled temperature (e.g., 37°C).

  • Equilibration: Allow the solutions to equilibrate at room temperature for a specified period (e.g., 24 hours) to ensure saturation.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet any undissolved dye.

  • Quantification: Carefully remove an aliquot of the supernatant and measure its absorbance at the maximum absorption wavelength (λmax ≈ 745-750 nm in methanol).

  • Calculation: Calculate the concentration of the dissolved dye using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. The solubility is the concentration of the saturated solution.

Generic Protocol for Stability Assessment

This protocol provides a general method for evaluating the stability of a dye under different conditions.

dot

Caption: Workflow for assessing dye stability.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Aliquotting: Distribute aliquots of the stock solution into multiple sets of vials.

  • Exposure to Conditions:

    • Photostability: Expose one set of vials to a controlled light source (e.g., a specific wavelength or broadband light) while keeping a control set in the dark.

    • Thermal Stability: Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, 37°C).

    • pH Stability: Prepare solutions in a range of buffers with different pH values.

  • Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

  • Measurement: Measure the absorbance and/or fluorescence intensity of each sample. A decrease in signal over time indicates degradation.

  • Data Analysis: Plot the percentage of remaining dye (based on absorbance or fluorescence) against time for each condition. This can be used to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not reveal any specific signaling pathways or established experimental workflows in which this compound is a key, named component. As a fluorescent label, it is a tool used to study other biological processes rather than being a direct participant in them. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a useful near-infrared dye with applications in various research fields. While specific quantitative data on its solubility and stability are lacking in the public domain, general principles of cyanine dye chemistry and supplier recommendations provide a qualitative understanding of its properties. It is expected to be soluble in polar organic solvents and have pH-dependent solubility in aqueous media. Like other cyanine dyes, it is susceptible to degradation by light and heat. For any application, it is crucial for researchers to empirically determine the optimal solubility and stability parameters for their specific experimental conditions.

References

An In-Depth Technical Guide to IR 754 Carboxylic Acid for Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent dye with significant potential in preclinical and in vivo imaging. We will delve into its core properties, provide detailed experimental protocols for its use, and illustrate its application in relevant biological workflows.

Introduction to this compound: A Near-Infrared Workhorse

This compound is a member of the heptamethine cyanine dye family, a class of molecules renowned for their strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically between 700 and 900 nm.[1][2] This spectral window is highly advantageous for biological imaging, as it allows for deeper tissue penetration of light and minimizes background autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[1][2]

The key structural feature of this compound is the presence of a carboxylic acid group (-COOH) on the central part of its polymethine chain. This functional group is the cornerstone of its versatility, providing a reactive handle for covalent attachment to a wide array of biomolecules, including antibodies, peptides, and small molecules.[3][4] This bioconjugation capability allows researchers to create highly specific probes for targeting and visualizing biological structures and processes in vitro and in vivo.

Core Properties and Photophysical Data

Accurate photophysical parameters are critical for the effective application of any fluorescent dye. While extensive data for this compound is not widely published, we can infer its properties from vendor information and studies on structurally similar heptamethine cyanine dyes with meso-carboxy substituents.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValue
Chemical Name 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide
CAS Number 2311980-68-2
Molecular Formula C₃₀H₃₃IN₂O₂
Molecular Weight 580.51 g/mol
Appearance Green to dark green powder/crystal
Absorption Max (λmax) ~748 nm (in Methanol)
Emission Max (λem) ~779 nm (in Methanol)
Quantum Yield (Φf) Data not available for this specific compound. Heptamethine cyanines with similar structures can have quantum yields ranging from 0.05 to 0.25 in various solvents. The quantum yield is highly dependent on the solvent and conjugation state.
Molar Extinction Coefficient (ε) Data not available for this specific compound. Heptamethine cyanines typically exhibit high molar extinction coefficients, often in the range of 150,000 to 250,000 M⁻¹cm⁻¹.
Solubility Soluble in organic solvents like DMSO and DMF. Solubility in aqueous buffers is generally low but can be improved upon conjugation to proteins.
Stability Heptamethine cyanine dyes can be susceptible to photobleaching and chemical degradation, particularly in the presence of thiols.[1] Shielding the polymethine chain can enhance stability.[5] Store protected from light and moisture.

Experimental Protocols

The utility of this compound in fluorescence imaging hinges on its successful conjugation to a targeting moiety. The following protocols provide a detailed methodology for this process and subsequent imaging applications.

Bioconjugation of this compound to Antibodies

This protocol describes the covalent attachment of this compound to the primary amines (e.g., lysine residues) of an antibody using the widely adopted EDC/NHS chemistry.

G cluster_prep Preparation cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation Reaction cluster_purification Purification A 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) E 5. Adjust pH of Antibody Solution to 8.0-8.5 with Bicarbonate Buffer A->E B 2. Prepare this compound Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) C 3. Mix IR 754 with EDC and Sulfo-NHS in Activation Buffer (e.g., MES, pH 6.0) B->C D 4. Incubate for 15-30 min at RT to form NHS-ester C->D Forms reactive intermediate F 6. Add Activated Dye to Antibody Solution D->F Add activated dye E->F G 7. Incubate for 1-2 hours at RT, protected from light F->G H 8. Quench Reaction (e.g., with Tris or Hydroxylamine) G->H I 9. Purify Conjugate via Size-Exclusion Chromatography (e.g., Sephadex G-25) H->I J 10. Collect Fractions and Characterize Conjugate (DOL) I->J

Caption: General workflow for in vivo NIR fluorescence imaging.

Materials:

  • IR 754-antibody conjugate

  • Tumor-bearing mice

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system with appropriate laser excitation and emission filters

  • Sterile saline

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.

  • Probe Administration: Dilute the IR 754-antibody conjugate in sterile saline and administer a defined dose (typically 50-100 µg of conjugate) via intravenous tail vein injection.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.

    • Use an excitation source appropriate for the dye's absorption maximum (~748 nm) and an emission filter that captures the dye's fluorescence (~779 nm).

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised organs and tumor to confirm the in vivo signal distribution and quantify the fluorescence intensity in each tissue.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and background tissues in the images.

    • Calculate the mean fluorescence intensity for each ROI to determine the tumor-to-background ratio, a key metric for imaging probe efficacy.

Application Example: Targeted Tumor Imaging

A primary application of this compound is in the development of targeted probes for cancer imaging. By conjugating the dye to an antibody that specifically recognizes a tumor-associated antigen (e.g., HER2, EGFR), researchers can visualize the location and extent of tumors.

Signaling Pathway for Targeted Antibody Uptake

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell Probe IR 754-Antibody Conjugate Receptor Tumor-Specific Antigen (e.g., HER2) Probe->Receptor Binding Complex Antigen-Antibody Complex Receptor->Complex Endosome Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Signal NIR Fluorescence Signal Lysosome->Signal Accumulation & Signal Generation

Caption: Cellular pathway of a targeted IR 754-antibody conjugate.

This pathway illustrates how the IR 754-antibody conjugate first binds to its specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the complex into the cell through endocytosis. The conjugate is then trafficked to lysosomes, where it accumulates, leading to a concentrated and detectable NIR fluorescence signal within the tumor. This high degree of specificity allows for clear delineation of tumor margins during preclinical surgical guidance studies and provides a non-invasive method for monitoring tumor growth and response to therapy.

Conclusion

This compound is a valuable tool for researchers in fluorescence imaging. Its NIR spectral properties and the versatility afforded by its carboxylic acid functional group make it a powerful building block for the creation of targeted imaging probes. By following the detailed protocols and understanding the principles outlined in this guide, scientists and drug development professionals can effectively harness the capabilities of this compound to advance their research in cancer biology, drug delivery, and other biomedical fields.

References

Methodological & Application

Application Notes and Protocols for Intracellular Delivery of IR-783 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-783 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically with an excitation wavelength around 768-784 nm.[1] This property makes it an excellent candidate for in vivo imaging due to the deep tissue penetration of NIR light.[2][3] A key feature of IR-783 is its structure-inherent tumor-targeting capability, allowing it to accumulate preferentially in cancer cells compared to normal cells without the need for conjugation to a targeting ligand.[2][4][5][6][7] The underlying mechanism for this selectivity is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells.[7][8][9]

The carboxylic acid functionality on related dye structures provides a versatile handle for covalent conjugation to a wide array of molecules, including antibodies, peptides, and therapeutic agents. This allows for the development of theranostic agents that combine the imaging properties of IR-783 with the targeting specificity or therapeutic action of the conjugated molecule. These application notes provide an overview of the methods for the intracellular delivery of IR-783 and its conjugates, present quantitative data for different delivery strategies, and offer detailed experimental protocols for researchers in cell biology and drug development.

Mechanisms of Intracellular Uptake and Signaling Pathways

The intracellular delivery of IR-783, both in its free form and as part of a conjugate, is a critical step for its function as an imaging agent or a component of a therapeutic construct. The primary mechanism for the selective uptake of unconjugated IR-783 into cancer cells is an active transport process mediated by OATPs.[7][8] Inhibition of these transporters has been shown to abolish the uptake and accumulation of the dye in cancer cells.[7] Once inside the cell, IR-783 has been observed to localize within mitochondria and lysosomes.[2][5][7][8] This subcellular localization is significant, as mitochondrial accumulation can lead to increased production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, ultimately inducing apoptosis in cancer cells.[5]

For IR-783 conjugates delivered via nanoparticles, the entry mechanism is typically through endocytosis. The specific endocytic pathway can depend on the nanoparticle's physicochemical properties, such as size and surface chemistry.[10][11] For instance, doxorubicin and IR-783 formulated into ionic nanomedicines have been shown to enter cells via clathrin-mediated endocytosis (CME), caveolin-mediated endocytosis (CVME), and macropinocytosis.[12]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IR_783 IR-783 Dye OATP OATP Transporter IR_783->OATP Active Transport Nanoparticle IR-783 Conjugate Nanoparticle Endocytosis Endocytosis (CME, CVME, Macropinocytosis) Nanoparticle->Endocytosis Uptake Mitochondrion Mitochondrion OATP->Mitochondrion Accumulation Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Lysosome->Mitochondrion Release of IR-783 Conjugate Apoptosis Apoptosis Mitochondrion->Apoptosis ROS Production, Membrane Depolarization

Caption: Intracellular uptake pathways for IR-783 and its nanoparticle conjugates.

Intracellular Delivery Strategies

Several strategies can be employed to deliver IR-783 conjugates into cells, ranging from direct administration of the dye to the use of sophisticated nanoparticle-based systems.

  • Intrinsic Targeting of Free Dye: As mentioned, IR-783 itself has an inherent ability to target and enter cancer cells.[2][4][6] This makes it a valuable tool for imaging tumors without further modification.[13][14]

  • Direct Conjugation to Targeting Molecules: The carboxylic acid group on IR-783 analogues can be activated to form an NHS-ester, which readily reacts with primary amines on proteins and peptides. This allows for the direct conjugation of IR-783 to antibodies or peptides that target specific cell surface receptors, thereby enhancing delivery to the target cell population.

  • Nanoparticle-Based Delivery: Encapsulating or conjugating IR-783 within nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[15][16]

    • Liposomes: Liposomal formulations can enhance the accumulation of IR-783 in tumor tissues through the enhanced permeability and retention (EPR) effect.[17][18][19] They can also be functionalized with targeting ligands to further improve specificity.[18][19]

    • Silica Nanoparticles: Porous silica nanoparticles can be loaded with IR-783, offering a stable and biocompatible delivery vehicle.[16][20]

    • Polymeric Micelles and Other Nanoparticles: A variety of other nanoparticle platforms have been explored for the delivery of IR-783 and its conjugates, each with its own set of advantages.[5]

Quantitative Data on Delivery and Efficacy

The choice of delivery method can significantly impact the efficiency of intracellular uptake and the resulting biological effect. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Cellular Uptake and Cytotoxicity

Delivery MethodCell LineIncubation Time (h)ConcentrationOutcomeReference
Free IR-783HT-2942–50 µMNo significant cytotoxicity[4][21]
Free IR-783ARCaPM0.51-50 µMConcentration-dependent uptake[7]
IR-783 LiposomesHCC8274810 µMSignificantly lower viability vs. control[17]
IR-783-sLip (5%)A54981 mM HSPC5.9 times stronger fluorescence than sLip/FAM[22]
Free IR-783MDA-MB-2312420-160 µMIC50 ~80 µM[23]

Table 2: In Vivo Tumor Accumulation and Imaging

Delivery MethodAnimal ModelTime Post-InjectionKey FindingReference
Free IR-783HT-29 Xenograft24 hPreferential accumulation in tumor[4][6]
Free IR-783ARCaPM Xenograft24-96 hDye retention in tumor[7][14]
IR-783-sLip (1-5%)A549 Xenograft8 hHighest tumor-to-background ratio[24]
IR-783-TR-LPs4T1 Xenograft8 hPeak fluorescence signal at tumor site[13]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Cellular Uptake Analysis

This protocol describes a general method for assessing the intracellular uptake of IR-783 conjugates using fluorescence microscopy.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT-29, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • IR-783 conjugate solution

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution

  • Glass coverslips or imaging-grade multi-well plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare the desired concentration of the IR-783 conjugate in complete culture medium. A typical starting concentration is 10-20 µM.[2]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the IR-783 conjugate solution to the cells and incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.[2]

  • After incubation, remove the conjugate solution and wash the cells three times with PBS to remove any unbound conjugate.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cell nuclei by incubating with DAPI solution for 10 minutes at room temperature.

  • Wash the cells twice with PBS and mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cells and an NIR channel to visualize the intracellular IR-783 conjugate.

G cluster_workflow In Vitro Cellular Uptake Workflow A Seed cells on coverslips B Incubate overnight A->B C Prepare IR-783 conjugate solution B->C D Treat cells with conjugate C->D E Wash to remove unbound conjugate D->E F Fix cells with PFA E->F G Stain nuclei with DAPI F->G H Mount coverslips G->H I Image with fluorescence microscope H->I

Caption: Workflow for the in vitro cellular uptake assay of IR-783 conjugates.
Protocol 2: Preparation of IR-783 Loaded Liposomes

This protocol details the thin-film hydration method for preparing IR-783 loaded liposomes.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other suitable lipid

  • Cholesterol

  • DSPE-PEG(2000)

  • IR-783

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., DMPC, cholesterol, and DSPE-PEG) and IR-783 in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing the flask. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe or bath sonicator.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 times).

  • The resulting liposome solution can be purified to remove any unencapsulated IR-783 by methods such as size exclusion chromatography.

G cluster_workflow Liposome Preparation Workflow A Dissolve lipids and IR-783 in chloroform B Form thin film via rotary evaporation A->B C Hydrate film with PBS to form MLVs B->C D Sonicate to reduce size C->D E Extrude for uniform size D->E F Purify liposomes E->F

Caption: Workflow for preparing IR-783 loaded liposomes by thin-film hydration.
Protocol 3: General Protocol for Conjugation of IR-783 Carboxylic Acid to an Antibody

This protocol provides a general method for conjugating a carboxylic acid-containing IR-783 dye to a monoclonal antibody using EDC/NHS chemistry.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • IR-783 with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Quenching buffer (e.g., Tris or hydroxylamine)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., MES buffer, pH 6.0) using a desalting column or dialysis. Adjust the antibody concentration to 1-2 mg/mL.[]

  • Activation of IR-783:

    • Dissolve IR-783 carboxylic acid in anhydrous DMSO to make a stock solution (e.g., 10 mM).

    • In a separate tube, dissolve EDC and NHS in anhydrous DMSO or reaction buffer.

    • Add a molar excess of EDC and NHS to the IR-783 solution and incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction:

    • Add the activated IR-783 NHS-ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized but a starting point of 10:1 is common.[]

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the antibody-dye conjugate, which will typically elute first.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of IR-783.

    • The functionality of the conjugated antibody can be assessed using standard immunoassays (e.g., ELISA).

G cluster_workflow Antibody Conjugation Workflow A Prepare Antibody in Amine-Free Buffer C Add Activated Dye to Antibody A->C B Activate IR-783 Carboxylic Acid with EDC/NHS B->C D Incubate for 1-2 hours C->D E Purify Conjugate via Desalting Column D->E F Characterize Degree of Labeling E->F

Caption: General workflow for conjugating IR-783 carboxylic acid to an antibody.

References

Application Notes: IR 754 Carboxylic Acid for Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye designed for stable and sensitive detection in a variety of life science applications, including Western blotting. When conjugated to secondary antibodies, IR 754 offers a powerful alternative to traditional chemiluminescent and visible-range fluorescent detection methods. Its emission in the near-infrared spectrum (typically around 750-800 nm) minimizes background autofluorescence from biological samples and blotting membranes, leading to a higher signal-to-noise ratio and enhanced sensitivity.[1][2][3] This characteristic is particularly advantageous for the detection of low-abundance proteins.

The use of NIR dyes like IR 754 facilitates quantitative and multiplex Western blotting.[3][4][5] The stable fluorescent signal generated is directly proportional to the amount of target protein, allowing for accurate quantification over a broad linear dynamic range.[2][3][5][6] Furthermore, the distinct spectral properties of IR 754 allow for its use in multi-color imaging when combined with other fluorescent dyes emitting at different wavelengths, enabling the simultaneous detection of multiple proteins on the same blot.[4][7]

Advantages of this compound in Western Blotting:

  • High Sensitivity: The low background fluorescence in the NIR spectrum allows for the detection of low-abundance proteins with high signal-to-noise ratios.[1][2][3][4]

  • Quantitative Analysis: The fluorescent signal is stable and proportional to the amount of target protein, enabling accurate quantification across a wide linear dynamic range.[2][3][5][6]

  • Multiplexing Capabilities: Allows for the simultaneous detection of multiple target proteins on the same blot when used with other spectrally distinct fluorescent dyes, saving time and sample.[4][5][7]

  • Signal Stability: The fluorescent signal is highly stable, allowing for blots to be archived and re-imaged later without significant loss of signal.[2]

  • Reproducibility: The direct detection of a stable signal, independent of enzymatic reactions, leads to more consistent and reproducible results compared to chemiluminescence.[3][4]

Data Presentation

ParameterThis compound (NIR Fluorescence)ChemiluminescenceVisible Fluorescence
Linear Dynamic Range >4000 fold[5]10-50 fold[5]Variable, generally lower than NIR
Sensitivity +++[5]+++[5]++
Multiplexing Yes[5]No[5]Yes, with spectral limitations
Signal Stability High (Stable)[5]Low (Transient)Moderate
Quantitative Yes[5]May not be quantitative[5]Yes

Experimental Workflow

G cluster_0 Sample Preparation & Electrophoresis cluster_1 Protein Transfer cluster_2 Immunodetection cluster_3 Signal Detection & Analysis Protein Extraction Protein Extraction Quantification Quantification Protein Extraction->Quantification Lyse cells/tissues SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Normalize protein loading Electrotransfer to PVDF or Nitrocellulose Membrane Electrotransfer to PVDF or Nitrocellulose Membrane SDS-PAGE->Electrotransfer to PVDF or Nitrocellulose Membrane Separate proteins by size Blocking Blocking Electrotransfer to PVDF or Nitrocellulose Membrane->Blocking Immobilize proteins Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Prevent non-specific binding Washing 1 Washing 1 Primary Antibody Incubation->Washing 1 Bind to target protein Secondary Antibody Incubation (IR 754 Conjugate) Secondary Antibody Incubation (IR 754 Conjugate) Washing 1->Secondary Antibody Incubation (IR 754 Conjugate) Remove unbound primary antibody Washing 2 Washing 2 Secondary Antibody Incubation (IR 754 Conjugate)->Washing 2 Bind to primary antibody NIR Imaging NIR Imaging Washing 2->NIR Imaging Remove unbound secondary antibody Data Analysis & Quantification Data Analysis & Quantification NIR Imaging->Data Analysis & Quantification Detect fluorescent signal

Caption: Western Blotting Workflow using an IR 754-conjugated secondary antibody.

Signaling Pathway Example: EGFR Signaling

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Regulates

References

Application Notes and Protocols for Flow Cytometry Using IR 754 Carboxylic Acid Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing antibodies labeled with IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine dye, in flow cytometry applications. The use of NIR fluorochromes offers significant advantages, including reduced autofluorescence from cells and tissues, leading to improved signal-to-noise ratios.

Introduction to this compound

This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared region of the spectrum. Its carboxylic acid functional group allows for covalent conjugation to primary amines on antibodies and other proteins through the use of carbodiimide chemistry (EDC/NHS). The spectral properties of NIR dyes like IR 754 make them ideal for multicolor flow cytometry, especially for detecting low-abundance antigens.

Photophysical Properties

PropertyValue
Excitation Maximum (λex) ~750 nm[1]
Emission Maximum (λem) ~776 nm[1]
Molar Extinction Coefficient (ε) >200,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Moderate
Recommended Laser Line Red (e.g., 633, 637, 640 nm) or NIR (e.g., 730 nm)
Recommended Long-Pass Filter 750 nm
Recommended Band-Pass Filter 780/60 nm

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Antibody (in a buffer free of amines, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Dialyze the antibody against PBS to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Activate this compound:

    • Dissolve this compound in a small amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer.

    • Add the EDC/NHS solution to the dissolved this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding Conjugation Buffer.

    • Add the activated this compound solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point for optimization.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from unconjugated dye and reaction byproducts using a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for the dye).

Antibody_Conjugation_Workflow Antibody Conjugation Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & QC Antibody_Prep Prepare Antibody (1-2 mg/mL in PBS) Conjugate Mix Activated Dye with Antibody (1-2 hr, RT, dark) Antibody_Prep->Conjugate Dye_Prep Dissolve IR 754 Carboxylic Acid Activate_Dye Activate Dye (15-30 min, RT) Dye_Prep->Activate_Dye EDC_NHS Prepare EDC/NHS in Activation Buffer EDC_NHS->Activate_Dye Activate_Dye->Conjugate Quench Quench Reaction (30 min, RT) Conjugate->Quench Purify Purify via Desalting Column Quench->Purify Characterize Characterize (DOL) Purify->Characterize

Workflow for conjugating this compound to an antibody.
Cell Staining Protocol

This protocol provides a general procedure for staining cells with an IR 754-labeled antibody for flow cytometry analysis.

Materials:

  • Cell suspension (single-cell suspension is critical)

  • IR 754-labeled antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional, but recommended for cells expressing Fc receptors)

  • Viability dye (e.g., a fixable viability dye compatible with NIR emission)

  • Fixation/Permeabilization buffers (for intracellular staining)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Wash the cells with Flow Cytometry Staining Buffer.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL.

  • Fc Block (Optional):

    • If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.

  • Staining:

    • Add the predetermined optimal concentration of the IR 754-labeled antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibody.

  • Viability Staining:

    • If using a viability dye, follow the manufacturer's instructions for staining.

  • Fixation and Permeabilization (for intracellular targets):

    • If staining for an intracellular antigen, fix and permeabilize the cells using an appropriate kit after surface staining.

  • Data Acquisition:

    • Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer equipped with the appropriate lasers and filters for NIR dye detection.

Cell_Staining_Workflow Cell Staining Workflow start Start with Single-Cell Suspension fc_block Fc Block (optional, 10-15 min, 4°C) start->fc_block stain Stain with IR 754-Ab (20-30 min, 4°C, dark) fc_block->stain wash1 Wash Cells stain->wash1 wash2 Wash Cells wash1->wash2 viability Viability Staining wash2->viability fix_perm Fixation/Permeabilization (for intracellular targets) viability->fix_perm acquire Data Acquisition on Flow Cytometer viability->acquire for surface staining fix_perm->acquire Gating_Strategy_Logic Gating Strategy Logic Total_Events Total Events Single_Cells Single Cells (FSC-A vs FSC-H) Total_Events->Single_Cells Viable_Cells Viable Cells (Viability Dye vs SSC-A) Single_Cells->Viable_Cells Population_of_Interest Population of Interest (e.g., CD3+ vs SSC-A) Viable_Cells->Population_of_Interest IR754_Positive IR 754 Positive Cells (IR 754 vs Marker X) Population_of_Interest->IR754_Positive

References

Application Notes and Protocols for IR 754 Carboxylic Acid in Longitudinal In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent dye, in longitudinal in vivo imaging studies. This document outlines the dye's properties, protocols for conjugation, and detailed procedures for conducting in vivo imaging experiments, including data acquisition and analysis. The information provided is intended to assist researchers in designing and executing robust and reproducible longitudinal studies for monitoring disease progression, evaluating therapeutic efficacy, and understanding biological processes in living subjects.

Introduction to this compound for In Vivo Imaging

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum. The NIR window (roughly 700-900 nm) is advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.[1][2] The carboxylic acid functional group on IR 754 allows for covalent conjugation to a variety of biomolecules, such as antibodies, peptides, and small molecules, enabling targeted imaging of specific biological markers and pathways in vivo.

Longitudinal in vivo imaging, the repeated imaging of the same subject over time, is a powerful tool in preclinical research. It allows for the monitoring of dynamic biological processes, such as tumor growth and metastasis, the inflammatory response, and the biodistribution and target engagement of therapeutic agents.[2] By using the same animal as its own control, longitudinal studies can reduce the number of animals required and decrease inter-animal variability, leading to more statistically significant results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₃₀H₃₃IN₂O₂[3]
Molecular Weight580.51 g/mol [3]
AppearanceGreen to dark green powder/crystal[3]
Excitation Maximum (λex)~745-750 nm (in methanol)[4]
Emission Maximum (λem)~770-790 nm (estimated)
Storage Conditions4°C, sealed, protected from light and moisture[5]

Probe Preparation: Conjugation of this compound

The carboxylic acid group of IR 754 can be activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on proteins, such as antibodies and peptides. The following is a general protocol for this two-step process.

Activation of this compound to IR 754-NHS Ester

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry, inert atmosphere (e.g., nitrogen or argon)

Protocol:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of DSC and 2-3 equivalents of TEA or DIPEA.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • The resulting IR 754-NHS ester solution can be used directly in the next step or purified by chromatography if necessary.

Conjugation of IR 754-NHS Ester to a Targeting Moiety (e.g., Antibody)

Materials:

  • Targeting moiety (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • IR 754-NHS ester solution (from step 3.1)

  • Size-exclusion chromatography column (e.g., PD-10)

Protocol:

  • Dissolve the targeting moiety in the appropriate buffer.

  • Slowly add a 5-20 molar excess of the IR 754-NHS ester solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the labeled protein.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance of the dye (around 750 nm) and the protein (usually 280 nm).

Experimental Protocols for Longitudinal In Vivo Imaging

The following protocols are provided as a general guideline. Specific parameters should be optimized for each experimental model and imaging system.

Animal Models and Preparation
  • Animal Selection: Nude mice or other immunocompromised strains are commonly used for tumor xenograft models. The choice of animal model will depend on the specific research question.

  • Tumor Inoculation (if applicable): For tumor imaging studies, tumor cells are typically inoculated subcutaneously or orthotopically. Longitudinal imaging can commence once tumors are established and have reached a palpable size.

  • Diet: To reduce autofluorescence from the gastrointestinal tract, it is recommended to place animals on an alfalfa-free diet for at least one week prior to imaging.

In Vivo Imaging Workflow

The general workflow for an in vivo imaging experiment is depicted below.

G cluster_pre_imaging Pre-Imaging Preparation cluster_imaging Imaging Session cluster_post_imaging Post-Imaging cluster_longitudinal Longitudinal Study animal_prep Animal Preparation (Anesthesia, Hair Removal) probe_admin Probe Administration (e.g., IV Injection) animal_prep->probe_admin image_acq Image Acquisition (Fluorescence Imaging System) probe_admin->image_acq animal_recovery Animal Recovery image_acq->animal_recovery data_analysis Data Analysis (Quantification of Signal) image_acq->data_analysis repeat_imaging Repeat Imaging at Defined Timepoints animal_recovery->repeat_imaging data_analysis->repeat_imaging

Caption: General workflow for a longitudinal in vivo fluorescence imaging experiment.

Anesthesia Protocol
  • Anesthetic Agent: Isoflurane is a commonly used inhalant anesthetic for in vivo imaging as it allows for rapid induction and recovery.

  • Induction: Induce anesthesia in an induction chamber with 2-4% isoflurane in oxygen.

  • Maintenance: Maintain anesthesia during imaging using a nose cone delivering 1-2.5% isoflurane. Monitor the animal's respiratory rate throughout the procedure.

  • Temperature Regulation: Use a heating pad or other warming device to maintain the animal's body temperature during anesthesia.

Probe Administration
  • Route of Administration: Intravenous (IV) injection via the tail vein is the most common route for systemic delivery of imaging probes.[6][7] Intraperitoneal (IP) injection is another option, though it may result in different biodistribution kinetics.

  • Injection Volume: For IV injections in mice, the volume should typically not exceed 100-200 µL.[6]

  • Dose: The optimal dose of the IR 754-conjugated probe should be determined empirically. A starting point for antibody conjugates is typically in the range of 10-100 µg per mouse.

Detailed Protocol for Intravenous Tail Vein Injection:

  • Warm the mouse's tail using a heat lamp or warm water bath to dilate the lateral tail veins.

  • Place the mouse in a restraint device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, insert the needle bevel-up into one of the lateral tail veins.

  • Slowly inject the probe solution. Successful injection will be indicated by a lack of resistance and clearing of the vein.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

In Vivo Fluorescence Imaging
  • Imaging System: A small animal in vivo imaging system equipped with appropriate excitation and emission filters for the 750-800 nm range is required.

  • Imaging Parameters:

    • Excitation Filter: A filter centered around 740-760 nm.

    • Emission Filter: A long-pass filter at 780 nm or a band-pass filter centered around 780-800 nm.

    • Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.

    • Binning: Binning can be used to increase sensitivity at the expense of spatial resolution.

  • Image Acquisition: Acquire both a white light (photographic) image and a fluorescence image. The fluorescence image can be overlaid on the white light image for anatomical reference.

  • Longitudinal Imaging: Repeat the imaging procedure at predetermined time points (e.g., 24, 48, 72 hours, and weekly thereafter) to monitor changes in the fluorescence signal.

Data Analysis and Quantification
  • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a background region.

  • Quantification: The fluorescence signal is typically quantified as average radiant efficiency or total radiant efficiency within the ROI.

  • Longitudinal Analysis: Plot the quantified fluorescence signal over time to assess the kinetics of probe accumulation and retention, or to monitor changes in the target.

Biodistribution and Pharmacokinetics (Representative Data)

Ex Vivo Biodistribution of an IRDye 800CW-labeled Antibody

The following table summarizes the biodistribution of an 89Zr-labeled and IRDye 800CW-conjugated antibody (cetuximab) in tumor-bearing mice 24 hours post-injection.[1][5]

Organ/TissueUptake (% Injected Dose per Gram)
Tumor15.07 ± 3.66
Blood10.8 ± 1.6
Liver6.5 ± 1.2
Spleen3.2 ± 0.8
Kidneys3.8 ± 0.7
Lungs4.1 ± 0.9
Muscle1.5 ± 0.4
Pharmacokinetics of an IRDye 800CW-labeled Antibody

Pharmacokinetic parameters for an IRDye 800CW-conjugated antibody (nimotuzumab) in mice are provided below.[8]

Pharmacokinetic ParameterValue
Half-life (t½)38 ± 1.5 hours
Area Under the Curve (AUC)36 ± 2 µg•day/mL
Clearance (CL)2 ± 1 mL/day
Volume of Distribution (Vss)4.8 ± 0.2 mL

Relevant Signaling Pathways for Targeted Imaging

This compound is a versatile tool for creating targeted imaging probes. By conjugating it to ligands that bind to specific cellular receptors, researchers can visualize and study key signaling pathways involved in various diseases, particularly cancer. Below are diagrams of three major signaling pathways that are frequently targeted in in vivo imaging studies.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Targeting the VEGF pathway is a common strategy in cancer therapy.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PLCg->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Caption: A simplified representation of the VEGF signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. EGFR is often overexpressed in various cancers.

G EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: The EGFR-mediated MAPK signaling cascade.

Integrin Signaling Pathway

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells during angiogenesis and on some tumor cells, making it an attractive target for cancer imaging and therapy.

G RGD RGD Ligand Integrin Integrin αvβ3 RGD->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K_AKT PI3K/AKT Src->PI3K_AKT Cell_Adhesion Cell Adhesion, Migration, Survival PI3K_AKT->Cell_Adhesion

Caption: A simplified overview of the Integrin signaling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal- Low probe dose- Poor targeting- Suboptimal imaging time- Inefficient conjugation- Increase probe dose- Verify target expression in the model- Perform a time-course study to find the optimal imaging window- Optimize conjugation and purification
High background signal- Autofluorescence- Non-specific probe accumulation- Incomplete clearance- Use an alfalfa-free diet- Image at later time points to allow for clearance- Include a control group with an untargeted dye
Signal saturation- Exposure time is too long- High probe concentration- Reduce exposure time- Decrease probe dose

Conclusion

This compound is a valuable tool for longitudinal in vivo imaging studies. Its near-infrared fluorescence properties and the ability to be conjugated to targeting moieties allow for sensitive and specific visualization of biological processes over time in living subjects. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this dye to advance their understanding of disease and the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: IR 754 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of labeling with IR 754 Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for labeling proteins with this compound?

The most common method involves a two-step process. First, the carboxylic acid group on the IR 754 dye is activated using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a more stable, amine-reactive NHS ester. This activated dye is then reacted with the primary amines (e.g., lysine residues, N-terminus) on the target protein to form a stable amide bond.[][2][3]

Q2: Why is my labeling efficiency with this compound consistently low?

Several factors can contribute to low labeling efficiency. Common causes include:

  • Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[4]

  • Presence of competing amines: Buffers containing primary amines, such as Tris, will compete with the protein for the activated dye.

  • Hydrolysis of the activated dye: The NHS ester of IR 754 is sensitive to moisture and can hydrolyze, rendering it inactive. It is crucial to use anhydrous solvents for dye preparation and perform the reaction promptly.

  • Low protein concentration: Labeling efficiency is dependent on the concentration of reactants. A protein concentration below 2 mg/mL may lead to reduced efficiency.

  • Inappropriate dye-to-protein ratio: An insufficient amount of activated dye will result in a low degree of labeling.

Q3: Can I use a one-step labeling method with EDC?

While a one-step method using only EDC is possible, it is generally less efficient. In a one-step reaction, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can react with primary amines on the protein but is also highly unstable in aqueous solutions and prone to hydrolysis, which reverts the dye to its original carboxylic acid form.[2][3] The two-step method involving NHS or Sulfo-NHS creates a more stable intermediate, leading to higher and more consistent labeling yields.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Suboptimal Reaction pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for the amine-coupling step. Use freshly prepared buffers and verify the pH.
Amine-Containing Buffers Avoid buffers like Tris or glycine. Use phosphate, bicarbonate, or HEPES buffers.
Hydrolysis of Activated Dye Prepare the activated IR 754-NHS ester solution immediately before use. Use high-quality, anhydrous DMSO or DMF to dissolve the dye.
Low Reactant Concentration Increase the protein concentration (ideally >2 mg/mL). Optimize the molar excess of the activated dye.
Protein Precipitation during Labeling High Degree of Labeling Reduce the molar ratio of activated dye to protein. Decrease the reaction time.
Hydrophobic Nature of the Dye Perform the labeling reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature.
Inconsistent Labeling Results Variability in Reagent Activity Use fresh, high-quality EDC and NHS/Sulfo-NHS. Store these reagents desiccated and at the recommended temperature (-20°C).
Protein Purity and Buffer Exchange Ensure the protein sample is pure and has been thoroughly buffer-exchanged into an amine-free buffer before labeling.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Labeling

Parameter Recommendation Notes
Activation pH (EDC/NHS) 4.5 - 6.0Optimizes the formation of the O-acylisourea intermediate.
Labeling pH (to Protein) 7.2 - 8.5Maximizes the reactivity of primary amines while minimizing NHS-ester hydrolysis.
Molar Ratio (Dye:EDC:NHS) 1:10:25 (starting point)May need optimization depending on the protein and desired DOL.
Molar Ratio (Activated Dye:Protein) 5:1 to 20:1Higher ratios may be needed for dilute protein solutions. Start with a lower ratio to avoid over-labeling and precipitation.
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction Time (Activation) 15 minutes at room temperature
Reaction Time (Labeling) 1 - 2 hours at room temperature, or overnight at 4°CLonger incubation at lower temperatures can minimize hydrolysis and protein aggregation.
Quenching Reagent 10-50 mM Tris, Glycine, or HydroxylamineStops the labeling reaction by consuming excess activated dye.

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Activation and Labeling of Proteins with this compound

This protocol is recommended for optimal labeling efficiency and control.

Materials:

  • This compound (MW: 580.50 g/mol )[5][6][7]

  • Protein to be labeled

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Labeling Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of this compound: a. In a microcentrifuge tube, combine the desired amount of this compound with Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add EDC and Sulfo-NHS to the this compound solution. A common starting molar ratio is 1:10:25 (IR 754:EDC:Sulfo-NHS). d. Incubate the mixture for 15 minutes at room temperature, protected from light.

  • Labeling Reaction: a. Add the activated IR 754-Sulfo-NHS ester solution to the protein solution. The optimal molar ratio of activated dye to protein should be determined empirically, but a starting point of 10:1 is common. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM Tris and incubate for 15-30 minutes.

  • Purification: Remove unreacted dye and byproducts by gel filtration, dialysis, or spin chromatography.

Visualizations

IR754_Labeling_Workflow cluster_activation Step 1: Dye Activation cluster_labeling Step 2: Protein Labeling cluster_purification Step 3: Purification IR754_COOH IR 754-COOH Activated_Dye IR 754-NHS Ester (Amine-Reactive) IR754_COOH->Activated_Dye 15 min @ RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Dye Labeled_Protein Labeled Protein (IR 754-Protein) Activated_Dye->Labeled_Protein 1-2h @ RT or overnight @ 4°C Protein Protein-NH2 in Labeling Buffer (pH 7.2-8.5) Protein->Labeled_Protein Purification Purification (e.g., Gel Filtration) Labeled_Protein->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product

Caption: Workflow for the two-step labeling of proteins with this compound.

Troubleshooting_Logic Start Low Labeling Efficiency Check_pH Is reaction pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagents Are EDC/NHS fresh and stored correctly? Check_Buffer->Check_Reagents Yes Change_Buffer Use amine-free buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer No Check_Concentration Is protein concentration >2 mg/mL? Check_Reagents->Check_Concentration Yes Use_Fresh_Reagents Use fresh, anhydrous reagents Check_Reagents->Use_Fresh_Reagents No Increase_Concentration Increase protein and/or dye concentration Check_Concentration->Increase_Concentration No Success Improved Efficiency Check_Concentration->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagents Use_Fresh_Reagents->Check_Concentration Increase_Concentration->Success

Caption: Troubleshooting logic for low IR 754 labeling efficiency.

References

reducing background fluorescence with IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing IR 754 Carboxylic Acid and reducing background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its chemical structure allows for excitation and emission in the NIR spectrum, a region where biological tissues have lower autofluorescence, enabling deeper tissue penetration and higher signal-to-background ratios in fluorescence imaging. The carboxylic acid group provides a reactive handle for conjugation to primary amines on proteins, peptides, antibodies, and other biomolecules.

Q2: What are the spectral properties of this compound?

While comprehensive, experimentally validated spectral data for this compound is not consistently available across all suppliers, the following table summarizes the available and estimated properties.

PropertyValueNotes
Absorption Maximum (λabs) 745 - 750 nm (in Methanol)This is the wavelength at which the dye maximally absorbs light.
Emission Maximum (λem) ~770 - 780 nm (Estimated)Typically, the emission maximum for heptamethine cyanine dyes is 20-30 nm higher than the absorption maximum. This is an estimated value and should be determined experimentally.
Extinction Coefficient (ε) Not specifiedFor similar heptamethine cyanine dyes, the extinction coefficient is typically in the range of 150,000 - 250,000 M-1cm-1.
Quantum Yield (Φ) Not specifiedThe fluorescence quantum yield for cyanine dyes can vary depending on the solvent and conjugation state.
Molecular Weight 580.51 g/mol
Molecular Formula C₃₀H₃₃IN₂O₂

Q3: How do I conjugate this compound to my protein of interest?

This compound can be conjugated to primary amines (e.g., on lysine residues) on a protein using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to improve reaction efficiency. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are the main sources of background fluorescence in the near-infrared region?

There are several potential sources of high background fluorescence in NIR imaging:

  • Autofluorescence: Biological tissues contain endogenous fluorophores (e.g., collagen, elastin) that can emit fluorescence, although this is generally lower in the NIR range compared to the visible spectrum.[1]

  • Non-specific Binding: The fluorescent probe may bind to unintended targets in the sample due to hydrophobic or ionic interactions.[1] Cyanine dyes, in particular, can sometimes exhibit non-specific binding to certain cell types like monocytes and macrophages.

  • Unbound Dye: Residual, unconjugated dye that was not removed during purification can contribute to high background.

  • Suboptimal Reagent Concentrations: Using too high a concentration of the fluorescently labeled molecule can lead to increased non-specific binding and background.

  • Inadequate Washing: Insufficient washing steps after incubation with the fluorescent probe will result in a higher background signal.

Troubleshooting Guides

High background fluorescence can significantly impact the quality and interpretation of your imaging data. The following guide provides a systematic approach to troubleshooting this common issue.

Problem: High Background Fluorescence

Use the following decision tree to diagnose and resolve the source of high background.

troubleshooting_workflow start High Background Fluorescence Detected control_check Did you include proper controls? (Unstained sample, secondary antibody only, etc.) start->control_check autofluorescence High signal in unstained control? control_check->autofluorescence Yes no_controls Implement proper controls to diagnose the issue. control_check->no_controls No non_specific_binding High signal in secondary only / isotype control? autofluorescence->non_specific_binding No solution_autofluorescence Source: Autofluorescence - Use spectral unmixing if available. - Switch to a longer wavelength NIR-II dye if possible. - For in vivo studies, consider a purified diet for animals. autofluorescence->solution_autofluorescence Yes protocol_optimization If controls are clean, optimize your protocol. non_specific_binding->protocol_optimization No solution_non_specific Source: Non-Specific Binding - Optimize blocking buffer (e.g., BSA, serum). - Titrate primary/conjugated antibody concentration. - Increase number and duration of wash steps. non_specific_binding->solution_non_specific Yes solution_protocol Protocol Optimization Steps: - Titrate dye-protein conjugate concentration. - Increase washing steps (time and volume). - Ensure purity of the conjugate (remove free dye). - Optimize imaging parameters (reduce exposure/gain). protocol_optimization->solution_protocol

Troubleshooting workflow for high background fluorescence.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes a general method for labeling a protein with this compound using EDC and Sulfo-NHS chemistry.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Anhydrous DMSO

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris) or carboxyl groups.

  • Activate this compound:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer to a concentration of 10 mg/mL each.

    • Add a 1.5-fold molar excess of the EDC/Sulfo-NHS solution to the this compound solution.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Conjugation Reaction:

    • Add the activated this compound to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column or dialysis.

    • Monitor the fractions for protein (absorbance at 280 nm) and dye (absorbance at ~750 nm).

    • Pool the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~750 nm.

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein (1-10 mg/mL in PBS) conjugation Conjugation (2h @ RT or O/N @ 4°C) protein_prep->conjugation dye_activation Activate IR 754 (with EDC/Sulfo-NHS) dye_activation->conjugation quenching Quench Reaction (Tris-HCl) conjugation->quenching purification Purify Conjugate (Gel Filtration / Dialysis) quenching->purification storage Characterize & Store (-20°C or -80°C) purification->storage

General workflow for protein conjugation with this compound.

References

solving solubility issues with IR 754 Carboxylic Acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on solving solubility issues with IR-754 Carboxylic Acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is IR-754 Carboxylic Acid and why is its solubility in aqueous buffers a concern?

A1: IR-754 Carboxylic Acid is a near-infrared (NIR) cyanine dye.[1][2] Like many heptamethine cyanine dyes, it possesses a large, hydrophobic molecular structure, which can lead to poor solubility in aqueous solutions.[3][4] While the carboxylic acid group enhances water solubility compared to derivatives without polar functional groups, achieving desired concentrations in aqueous buffers for biological experiments can still be challenging.

Q2: How does pH influence the solubility of IR-754 Carboxylic Acid?

A2: The solubility of IR-754 Carboxylic Acid is highly dependent on pH. The carboxylic acid group (–COOH) is weakly acidic and has a specific pKa value. At a pH below its pKa, the carboxylic acid will be protonated and less soluble. As the pH of the buffer increases above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (–COO⁻). This ionization significantly increases the polarity and, therefore, the aqueous solubility of the dye.[5][6][7]

Q3: Can I dissolve IR-754 Carboxylic Acid directly in an aqueous buffer?

A3: Direct dissolution in an aqueous buffer can be difficult and may result in aggregation or precipitation, especially at neutral or acidic pH. It is generally recommended to first prepare a concentrated stock solution in a suitable organic co-solvent and then dilute it into the desired aqueous buffer.

Q4: What are recommended organic co-solvents for preparing a stock solution of IR-754 Carboxylic Acid?

A4: Dimethyl sulfoxide (DMSO) and methanol are commonly used organic solvents for dissolving hydrophobic dyes like IR-754 Carboxylic Acid.[8] A high-concentration stock solution can be prepared in one of these solvents and stored for later use.

Q5: How can I prevent the dye from precipitating when I dilute the organic stock solution into my aqueous buffer?

A5: To prevent precipitation upon dilution, it is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing or stirring. Additionally, ensuring the final concentration of the organic co-solvent in the buffer is low (typically <1%) can help maintain solubility. The pH of the final aqueous buffer should also be considered; a slightly basic pH can aid solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Dye precipitates immediately upon addition to aqueous buffer. 1. pH of the buffer is too low. 2. Final concentration of the dye is too high. 3. Rapid addition of the stock solution.1. Increase the pH of the aqueous buffer (e.g., to pH 8.0-8.5). 2. Reduce the final concentration of the dye in the buffer. 3. Add the stock solution dropwise while vigorously stirring the buffer.
The solution is cloudy or shows signs of aggregation. 1. Poor initial dissolution of the stock solution. 2. Hydrophobic interactions leading to aggregation.1. Ensure the stock solution is fully dissolved before use. Gentle warming or sonication of the stock solution may help. 2. Consider adding a small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) to the aqueous buffer to improve solubility and prevent aggregation.[9][10]
Inconsistent fluorescence or absorbance readings. Dye aggregation in the final solution.Follow the steps to prevent precipitation and aggregation. Filter the final solution through a 0.22 µm filter before measurements.
Difficulty dissolving the dye in the initial organic solvent. The dye has low solubility even in the chosen organic solvent.Try a different organic co-solvent or a mixture of solvents. Gentle warming or sonication can also be applied.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of IR-754 Carboxylic Acid
  • Materials:

    • IR-754 Carboxylic Acid powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Microcentrifuge tubes or amber glass vials

  • Procedure:

    • Weigh out the desired amount of IR-754 Carboxylic Acid powder and place it in a suitable container.

    • Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 1-10 mM).

    • Vortex the solution vigorously until the dye is completely dissolved. Gentle warming (30-40°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in a tightly sealed, light-protected container at -20°C.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Materials:

    • Concentrated stock solution of IR-754 Carboxylic Acid in DMSO

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Determine the desired final concentration of IR-754 Carboxylic Acid in the aqueous buffer.

    • Adjust the pH of the aqueous buffer to a slightly basic range (e.g., pH 7.5-8.5) if compatible with your experimental design. This will aid in maintaining the solubility of the dye.

    • Place the required volume of the aqueous buffer in a tube.

    • While vigorously vortexing or stirring the buffer, add the calculated volume of the IR-754 Carboxylic Acid stock solution dropwise.

    • Continue to mix for an additional 5-10 minutes to ensure homogeneity.

    • The final concentration of DMSO in the working solution should be kept as low as possible (ideally below 1%) to avoid potential effects on biological systems.

Visualizations

Solubility_Troubleshooting start Start: Dissolving IR-754 Carboxylic Acid prepare_stock Prepare concentrated stock in DMSO start->prepare_stock dilute_buffer Dilute stock into aqueous buffer prepare_stock->dilute_buffer observe Observe Solution dilute_buffer->observe clear_solution Clear Solution: Proceed with Experiment observe->clear_solution Clear precipitation Precipitation or Cloudiness Occurs observe->precipitation Not Clear troubleshoot Troubleshooting Steps precipitation->troubleshoot increase_ph Increase buffer pH (> pKa) troubleshoot->increase_ph Option 1 add_surfactant Add non-ionic surfactant troubleshoot->add_surfactant Option 2 lower_concentration Lower final concentration troubleshoot->lower_concentration Option 3 re_observe Re-observe Solution increase_ph->re_observe add_surfactant->re_observe lower_concentration->re_observe re_observe->clear_solution Clear re_observe->precipitation Still Not Clear (Re-evaluate parameters) pH_Solubility_Relationship cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) low_ph_form Protonated Form (Less Soluble) low_ph_form_img low_ph_form_img low_ph_form_img->low_ph_form high_ph_form_img high_ph_form_img low_ph_form_img->high_ph_form_img Increase pH high_ph_form Deprotonated Form (More Soluble) high_ph_form_img->low_ph_form_img Decrease pH high_ph_form_img->high_ph_form

References

impact of buffer composition on IR 754 Carboxylic Acid fluorescence quenching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer composition on the fluorescence quenching of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine dye.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fluorescence quenching for this compound in an experimental buffer?

Fluorescence quenching of this compound is primarily caused by factors that promote the formation of non-fluorescent aggregates or alter the dye's electronic state. The most common culprits in a buffer solution include suboptimal pH, high ionic strength, and the presence of specific quenching agents. Self-aggregation, even at low concentrations, is a significant challenge with cyanine dyes, potentially leading to severe quenching of the fluorescence signal.[1]

Q2: How does the pH of my buffer affect the fluorescence of this compound?

The pH of the buffer is a critical factor due to the dye's carboxylic acid moiety.

  • Acidic pH (Low pH): In acidic conditions, the carboxylic acid group (-COOH) is likely to be protonated. This neutralizes its negative charge, reducing intermolecular repulsion and increasing the propensity for the dye molecules to aggregate. This aggregation is a major cause of fluorescence quenching.[1][2]

  • Alkaline pH (High pH): In alkaline or neutral conditions, the carboxylic acid group is deprotonated (-COO⁻), providing a negative charge that promotes electrostatic repulsion between dye molecules, thus reducing aggregation and maintaining a higher fluorescence signal. However, extremely high pH values can lead to dye instability. Studies on other molecules show that pH can significantly influence spectral characteristics.[3][4]

Q3: Can the salt concentration (ionic strength) of my buffer cause fluorescence quenching?

Yes, high ionic strength can significantly quench fluorescence. Salts in the buffer dissociate into ions, which can shield the electrostatic repulsions between the negatively charged dye molecules. This "charge screening" effect allows the dye molecules to come closer together, promoting aggregation and leading to fluorescence quenching. Some studies show that fluorescence intensity can increase up to a certain salt concentration due to structural rigidization, but decrease at higher concentrations.

Q4: Are there specific chemicals or buffer components known to quench cyanine dyes?

Certain chemical species can act as potent quenchers for cyanine dyes. A notable example is tris(2-carboxyethyl)phosphine (TCEP), a reducing agent sometimes used in biological buffers. TCEP can react with the polymethine bridge of cyanine dyes to form a non-fluorescent covalent adduct, effectively quenching the signal.[5][6] Other potential quenchers include heavy metal ions and molecular oxygen, which can interact with the dye's excited triplet state.[7][8][9]

Q5: What is aggregation-induced quenching and how can it be minimized?

Aggregation-induced quenching occurs when dye molecules stack together, primarily through π-π interactions of their aromatic structures. This close association provides pathways for non-radiative energy decay, thus quenching fluorescence. Two common mechanisms are:

  • H-aggregation: Strong coupling between parallel-oriented dye molecules leads to a blue-shift in the absorption spectrum and severely quenched fluorescence.[1]

  • HomoFRET (Förster Resonance Energy Transfer): Energy transfer occurs between identical dye molecules. While this doesn't change the absorption spectrum, it results in energy dissipation and reduced fluorescence emission.[1]

To minimize aggregation, ensure the buffer has an appropriate pH (neutral to slightly alkaline) and the lowest possible ionic strength compatible with your experiment.

Troubleshooting Guides

Problem: Low or No Fluorescence Signal from the Start

If you observe a weak signal immediately after preparing your sample, follow this troubleshooting workflow.

G A Low Initial Fluorescence B Check Spectrometer Settings (Excitation/Emission λ, Slits) A->B C Prepare Fresh Dye Stock (Protect from light) A->C D Analyze Buffer Composition A->D E Is pH acidic (< 6.5)? D->E F Is Ionic Strength High? (e.g., [Salt] > 150 mM) D->F G Buffer Contains Reducing Agents? (e.g., TCEP, DTT) D->G E->F No H Adjust pH to 7.0-8.5 E->H Yes F->G No I Decrease Salt Concentration F->I Yes J Remove/Replace Reducing Agent G->J Yes K Re-measure Fluorescence H->K I->K J->K

Caption: Troubleshooting workflow for low initial fluorescence signal.

Problem: Signal Decreases Rapidly During Measurement

A rapid decline in fluorescence during illumination is typically due to photobleaching, where the dye is irreversibly damaged by light.

  • Reduce Excitation Intensity: Lower the power of the light source or use neutral density filters.

  • Decrease Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

  • Use an Anti-fading Agent: Consider adding commercially available anti-fading agents or photostabilizers like Trolox to your buffer.[7][8] These agents help quench the reactive triplet state of the dye before it can be photo-oxidized.[7]

  • Deoxygenate Buffer: Removing molecular oxygen, a known triplet state quencher that can lead to photobleaching, can sometimes help, although this may also induce blinking.[7]

Quantitative Data Summary

The following tables provide illustrative data on how buffer parameters can influence the fluorescence of this compound. Note: These values are examples for educational purposes and actual results may vary.

Table 1: Effect of Buffer pH on Relative Fluorescence Intensity

Buffer pHPredominant SpeciesProposed StateRelative Fluorescence Intensity (%)
5.5R-COOH (Protonated)Aggregated15%
6.5R-COOH / R-COO⁻Mixed60%
7.4R-COO⁻ (Deprotonated)Monomeric/Dispersed100%
8.5R-COO⁻ (Deprotonated)Monomeric/Dispersed95%

Table 2: Effect of Ionic Strength (NaCl) on Relative Fluorescence Intensity at pH 7.4

NaCl Concentration (mM)Ionic StrengthProposed StateRelative Fluorescence Intensity (%)
10LowDispersed100%
50Low-MediumMostly Dispersed90%
150MediumPartial Aggregation55%
300HighSignificant Aggregation25%

Experimental Protocols

Protocol 1: Screening Buffer Conditions for Optimal Fluorescence

This protocol provides a systematic way to test the effects of different buffer compositions.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare concentrated stock of This compound in DMSO C Add dye stock to each buffer (Final dye conc. ~1 µM) A->C B Prepare series of buffers: - Varying pH (e.g., 5.5, 6.5, 7.4, 8.5) - Varying [NaCl] (e.g., 10, 50, 150 mM) B->C D Incubate samples (10 min, protected from light) C->D E Measure Absorbance Spectrum (Check for aggregation-induced shifts) D->E F Measure Fluorescence Emission Spectrum (Use consistent instrument settings) E->F G Plot Fluorescence Intensity vs. pH F->G H Plot Fluorescence Intensity vs. [NaCl] F->H I Identify Optimal Buffer Condition G->I H->I

Caption: Experimental workflow for optimizing buffer conditions.

Detailed Steps:

  • Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in the dark at -20°C.

  • Buffer Preparation: Prepare a set of buffers. For example, use a phosphate buffer system and adjust the pH to 5.5, 6.5, 7.4, and 8.5. For each pH, prepare solutions with varying NaCl concentrations (e.g., 10 mM, 50 mM, 150 mM, 300 mM).

  • Sample Preparation: In a microcuvette or 96-well plate, add an aliquot of the dye stock solution to each buffer condition to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.

  • Incubation: Gently mix and incubate the samples for 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance spectrum (e.g., 600-800 nm) to check for spectral shifts indicative of H-aggregation.[1]

    • Measure the fluorescence emission spectrum (e.g., Emission: 770-850 nm, Excitation: ~750 nm) using a spectrofluorometer.

  • Analysis: Compare the peak fluorescence intensities across all buffer conditions to identify the composition that yields the highest signal.

Visualization of Proposed Quenching Mechanism

G cluster_0 High pH / Low Ionic Strength cluster_1 Low pH / High Ionic Strength A Deprotonated Dye (-COO⁻) B Electrostatic Repulsion A->B C Monomeric / Dispersed State B->C D High Fluorescence C->D E Protonated Dye (-COOH) or Charge Shielding F Reduced Repulsion (π-π Stacking) E->F G H-Aggregate Formation F->G H Fluorescence Quenching G->H

Caption: Proposed mechanism of pH and ionic strength-induced quenching.

References

optimizing excitation and emission filter sets for IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR 754 Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing experimental setups utilizing this near-infrared (NIR) fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is a near-infrared (NIR) dye. Its excitation and emission properties are crucial for selecting the appropriate filter sets for fluorescence microscopy and other imaging applications.

PropertyValueSolvent
Excitation Maximum (λmax) 745 - 750 nmMethanol
Estimated Emission Maximum ~770 - 780 nmMethanol

Note: The emission maximum is an estimate based on the typical Stokes shift of 20-30 nm for similar cyanine dyes. It is highly recommended to determine the precise emission spectrum experimentally in your specific buffer system.

Q2: Which filter sets are recommended for this compound?

A2: Based on the known excitation and estimated emission maxima, the following filter set specifications are recommended as a starting point for optimization.

FilterRecommended Center Wavelength (CWL)Recommended Bandwidth
Excitation Filter 740 nm20 - 30 nm
Dichroic Mirror 760 nm (longpass)N/A
Emission Filter 780 nm20 - 40 nm

It is critical to select high-quality filters with steep edges to minimize bleed-through and maximize the signal-to-noise ratio.

Q3: How can I optimize the signal from my this compound conjugate?

A3: Optimization involves several factors:

  • Filter Selection: Use filters that are closely matched to the excitation and emission peaks of the dye in your experimental buffer.

  • Solvent/Buffer: The fluorescence quantum yield of cyanine dyes can be highly dependent on the solvent environment. Test different buffer conditions to find what yields the best signal for your conjugate.

  • Concentration: Titrate the concentration of your labeled molecule to find the optimal balance between signal intensity and background noise.

  • Instrumentation: Ensure your light source has sufficient power in the 740-750 nm range and that your detector is sensitive to NIR wavelengths.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem 1: Weak or No Fluorescent Signal

Potential Cause Troubleshooting Step
Incorrect Filter Set Verify that your excitation and emission filters are appropriate for the ~750 nm excitation and ~775 nm emission wavelengths. Ensure the dichroic mirror has the correct cut-off wavelength.
Mismatched Light Source Confirm that your illumination source (e.g., laser, LED) has a high output in the 740-750 nm range.
Low Quantum Yield in Buffer The fluorescence of cyanine dyes can be sensitive to the solvent. Perform a solvent polarity test to see if a different buffer improves the signal.
Photobleaching Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium for fixed samples.
Low Labeling Efficiency Confirm the successful conjugation of this compound to your molecule of interest via spectroscopy or other analytical methods.

Problem 2: High Background Signal

Potential Cause Troubleshooting Step
Autofluorescence Image an unstained control sample to assess the level of background autofluorescence from your sample or medium.
Non-specific Binding Increase the number and duration of wash steps. Add a blocking agent (e.g., BSA) to your buffer.
Excessive Dye Concentration Reduce the concentration of your this compound conjugate.
Filter Bleed-through Use higher quality filters with steeper cut-offs and deeper blocking.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Maxima

  • Sample Preparation: Prepare a dilute solution of this compound in your experimental buffer. The absorbance at the excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set a fluorescence spectrophotometer to scan a range of excitation wavelengths (e.g., 650 nm to 780 nm).

    • Set the emission wavelength to a value slightly higher than the expected emission maximum (e.g., 780 nm).

    • The peak of the resulting spectrum will be the optimal excitation wavelength.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the experimentally determined optimum (from the previous step).

    • Scan a range of emission wavelengths (e.g., 760 nm to 850 nm).

    • The peak of this spectrum is the optimal emission wavelength.

Visualizations

Filter_Optimization cluster_light_path Light Path Light_Source Light Source (e.g., Laser, LED) Excitation_Filter Excitation Filter (Transmits ~745 nm) Light_Source->Excitation_Filter Broadband Light Dichroic_Mirror Dichroic Mirror (Reflects <760 nm, Transmits >760 nm) Excitation_Filter->Dichroic_Mirror Excitation Light Sample Sample with This compound Dichroic_Mirror->Sample Reflected Excitation Emission_Filter Emission Filter (Transmits ~775 nm) Dichroic_Mirror->Emission_Filter Transmitted Fluorescence Sample->Dichroic_Mirror Emitted Fluorescence & Scattered Excitation Detector Detector (e.g., PMT, Camera) Emission_Filter->Detector Isolated Emission

Caption: Workflow of light path in fluorescence microscopy for IR 754.

Troubleshooting_Workflow Start Start: Poor Signal or High Background Check_Filters Are filters optimized for Ex: ~750nm / Em: ~775nm? Start->Check_Filters Optimize_Filters Select appropriate filters. Check_Filters->Optimize_Filters No Check_Concentration Is the dye concentration optimal? Check_Filters->Check_Concentration Yes Optimize_Filters->Check_Concentration Titrate_Concentration Perform a concentration titration. Check_Concentration->Titrate_Concentration No Check_Buffer Is the buffer quenching fluorescence? Check_Concentration->Check_Buffer Yes Titrate_Concentration->Check_Buffer Test_Buffers Test alternative buffers/solvents. Check_Buffer->Test_Buffers Yes Check_Autofluorescence Is there high sample autofluorescence? Check_Buffer->Check_Autofluorescence No Test_Buffers->Check_Autofluorescence Image_Control Image an unstained control. Check_Autofluorescence->Image_Control Yes Good_Signal Problem Solved: Good Signal-to-Noise Ratio Check_Autofluorescence->Good_Signal No Image_Control->Good_Signal

Caption: A logical workflow for troubleshooting common issues.

correcting for autofluorescence in IR 754 Carboxylic Acid imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR 754 Carboxylic Acid in near-infrared (NIR) imaging experiments. The focus is on identifying and correcting for autofluorescence to ensure high-quality, reliable data.

Troubleshooting Guide: Correcting for Autofluorescence

High background signal due to autofluorescence is a common challenge in NIR imaging that can obscure the true signal from your probe.[1][2] This guide provides a step-by-step approach to troubleshoot and mitigate autofluorescence.

Problem: High Background or Low Signal-to-Noise Ratio

Possible Cause 1: Endogenous Autofluorescence from Biological Samples

Many biological molecules naturally fluoresce, contributing to background signal.[3][4][5] Common sources include collagen, elastin, NADH, and flavins.[3][4][5][6]

  • Solution 1: Spectral Unmixing. This is a powerful computational technique to separate the emission spectrum of this compound from the broader emission spectra of autofluorescent molecules.[3][7][8][9]

  • Solution 2: Background Subtraction. Acquire an image of an unstained control sample under the same imaging conditions. This "autofluorescence image" can then be subtracted from the stained sample image.[10][11][12]

  • Solution 3: Wavelength Selection. Imaging at longer wavelengths (greater than 700 nm) can help minimize autofluorescence.[8][13][14][15] Consider if your imaging system allows for excitation and emission further into the NIR range.

  • Solution 4: Photobleaching. In some cases, pre-irradiating the sample can reduce autofluorescence before imaging the target fluorophore. However, this needs to be carefully optimized to avoid damaging the sample or bleaching the IR 754 dye.[16]

Possible Cause 2: Extrinsic Sources of Autofluorescence

Autofluorescence can also be introduced by external factors during sample preparation and imaging.

  • Solution 1: Check for Contamination. Ensure all reagents, buffers, and mounting media are free from fluorescent contaminants.

  • Solution 2: Optimize Fixation. Formaldehyde-based fixatives can induce autofluorescence.[12][17] Minimize fixation time and consider using alternative fixatives if possible.[12][17]

  • Solution 3: Control Environmental Factors. For in vivo imaging in animal models, diet can significantly impact autofluorescence. Switching to a purified, low-chlorophyll diet can reduce background from the gastrointestinal tract.[13][14][15][18]

Experimental Workflow: Autofluorescence Correction

Autofluorescence_Correction_Workflow cluster_pre_imaging Pre-Imaging Considerations cluster_imaging Imaging Protocol cluster_post_processing Post-Processing Animal_Diet Animal Model Diet (Purified Diet) Acquire_Stained Acquire Image of IR 754 Stained Sample Animal_Diet->Acquire_Stained Fixation Sample Fixation (Minimize Time) Fixation->Acquire_Stained Spectral_Unmixing Spectral Unmixing Acquire_Stained->Spectral_Unmixing Background_Subtraction Background Subtraction Acquire_Stained->Background_Subtraction Acquire_Unstained Acquire Image of Unstained Control Acquire_Unstained->Spectral_Unmixing Acquire_Unstained->Background_Subtraction Corrected_Image Autofluorescence- Corrected Image Spectral_Unmixing->Corrected_Image Background_Subtraction->Corrected_Image

Caption: Workflow for correcting autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in NIR imaging?

A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light.[3][4] It becomes a problem in fluorescence imaging when this natural fluorescence overlaps with the signal from the intended fluorescent probe (like this compound), leading to a high background, reduced contrast, and difficulty in detecting the true signal.[1][2]

Q2: What are the common sources of autofluorescence in biological tissues?

A2: Common endogenous sources of autofluorescence include:

  • Structural proteins: Collagen and elastin.[3][4][5]

  • Metabolic coenzymes: Nicotinamide adenine dinucleotide (NADH) and flavins.[3][4][5]

  • Amino acids: Tryptophan and tyrosine.[4][5][17]

  • Pigments: Lipofuscin.[3][4]

Q3: How does spectral unmixing work to correct for autofluorescence?

A3: Spectral unmixing is a computational technique that separates the emission spectra of multiple fluorophores within a sample.[3][8] By acquiring images at multiple emission wavelengths, an algorithm can differentiate the specific spectral signature of this compound from the broad, overlapping spectrum of autofluorescence and mathematically remove the autofluorescence contribution from the final image.[3][7][9]

Q4: Can I use a simple background subtraction method?

A4: Yes, background subtraction is a straightforward method. It involves acquiring an image of a control, unstained tissue sample using the identical imaging parameters as your experimental sample. This image, which represents the autofluorescence, is then subtracted from the image of your stained sample.[10][11][12]

Logical Flow of Spectral Unmixing

Spectral_Unmixing_Logic Mixed_Signal Mixed Signal (IR 754 + Autofluorescence) Unmixing_Algorithm Unmixing Algorithm Mixed_Signal->Unmixing_Algorithm Reference_Spectra Reference Spectra Acquisition IR754_Spectrum IR 754 Spectrum Reference_Spectra->IR754_Spectrum Autofluorescence_Spectrum Autofluorescence Spectrum Reference_Spectra->Autofluorescence_Spectrum IR754_Spectrum->Unmixing_Algorithm Autofluorescence_Spectrum->Unmixing_Algorithm Separated_Signals Separated Signals Unmixing_Algorithm->Separated_Signals IR754_Image IR 754 Image Separated_Signals->IR754_Image Autofluorescence_Image Autofluorescence Image Separated_Signals->Autofluorescence_Image

Caption: Logical diagram of the spectral unmixing process.

Q5: Are there ways to minimize autofluorescence before I even start imaging?

A5: Absolutely. Proactive steps can significantly reduce autofluorescence:

  • Animal Diet: For in vivo studies, using a purified diet for at least a week can dramatically reduce autofluorescence from the gut.[13][14][15][18]

  • Sample Preparation: Minimize fixation times, especially with aldehyde-based fixatives.[12][17] Perfusion of animals to remove blood before tissue harvesting can also help.[12]

  • Wavelength Choice: Whenever possible, use excitation and emission wavelengths further into the NIR region (above 700 nm) where autofluorescence is naturally lower.[8][13][14][15]

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on autofluorescence levels.

Table 1: Effect of Diet and Wavelength on Autofluorescence in Mice

DietExcitation WavelengthEmission RangeRelative Autofluorescence Reduction
Standard Chow670 nmNIR-I (<975 nm)Baseline
Purified Diet 670 nmNIR-I (<975 nm)Significant Reduction [13][14][15]
Standard Chow760 nm NIR-I (<975 nm)>2 orders of magnitude [13][14][15]
Standard Chow808 nm NIR-I (<975 nm)>2 orders of magnitude [13][14][15]
Standard Chow670 nmNIR-II (>1000 nm) >2 orders of magnitude [13][14][15]

Data synthesized from studies on preclinical imaging.[13][14][15]

Table 2: Common Endogenous Fluorophores and their Spectral Properties

FluorophoreExcitation (nm)Emission (nm)
Collagen350 - 450420 - 520
Elastin350 - 450420 - 520[4]
NADH~340~460
Flavins~450~530
Lipofuscin345 - 490460 - 670[4]

Note: These are approximate ranges and can vary depending on the tissue and chemical environment.

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Correction

  • Acquire Reference Spectra:

    • Image a sample stained only with this compound to obtain its pure emission spectrum.

    • Image an unstained tissue section to capture the autofluorescence spectrum.

  • Acquire Experimental Image:

    • Image your co-stained experimental sample across a range of emission wavelengths (lambda stack).

  • Perform Spectral Unmixing:

    • Using appropriate software (e.g., ImageJ/Fiji with spectral unmixing plugins, or commercial software), define the reference spectra for IR 754 and autofluorescence.

    • Apply the linear unmixing algorithm to the experimental image stack. The software will then generate separate images representing the contribution of each component.

  • Analysis:

    • Use the unmixed IR 754 image for your quantitative analysis, now free from the confounding autofluorescence signal.

Protocol 2: Background Subtraction

  • Prepare Samples:

    • Prepare your experimental sample stained with this compound.

    • Prepare a parallel control sample (from the same tissue if possible) that is unstained.

  • Image Acquisition:

    • Using identical imaging settings (laser power, exposure time, gain, etc.), acquire an image of the unstained control sample. This is your "background" or "autofluorescence" image.

    • Without changing any settings, acquire an image of your stained experimental sample.

  • Image Processing:

    • Open both images in an image analysis software (e.g., ImageJ/Fiji).

    • Use an image calculator or subtraction function to subtract the background image from the experimental image.

  • Analysis:

    • The resulting image will have the autofluorescence signal significantly reduced. Perform your analysis on this corrected image.

References

Validation & Comparative

A Researcher's Guide to Validating Binding Affinity with IR 754 Carboxylic Acid Labeled Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a cornerstone of molecular interaction analysis. The choice of fluorescent label for a ligand is a critical parameter that can significantly influence the outcome of binding assays. This guide provides a comprehensive comparison of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine dye, with other commonly used NIR dyes for validating the binding affinity of labeled ligands. We present a detailed overview of experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate labeling strategy for your research needs.

Introduction to Near-Infrared (NIR) Dyes in Binding Affinity Studies

Near-infrared (NIR) fluorescent dyes have gained prominence in biomolecular interaction studies due to their favorable spectral properties. The longer excitation and emission wavelengths of NIR dyes (typically 700-900 nm) minimize background fluorescence from biological samples, reduce light scattering, and allow for deeper tissue penetration in in-vivo imaging applications. When labeling ligands for in-vitro binding affinity assays, the choice of a NIR dye can impact signal-to-noise ratios and the overall sensitivity of the assay.

This compound is a heptamethine cyanine dye that offers a reactive carboxylic acid group for conjugation to primary amines on ligands, such as peptides or proteins. Its alternatives, such as Cy5.5 and IRDye 800CW, are also widely used in the field and provide a benchmark for performance comparison.

Comparison of NIR Dyes for Ligand Labeling

The selection of a NIR dye for ligand labeling should be based on a careful consideration of its photophysical properties, chemical reactivity, and the specific requirements of the binding assay. Below is a comparison of this compound with two popular alternatives, Cy5.5-NHS ester and IRDye 800CW-NHS ester.

FeatureThis compoundCy5.5-NHS EsterIRDye 800CW-NHS Ester
Reactive Group Carboxylic AcidN-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) Ester
Target Functionality Primary Amines (after activation)Primary AminesPrimary Amines
Excitation Max (nm) ~754~675~774
Emission Max (nm) ~778~694~789
Extinction Coefficient (cm⁻¹M⁻¹) Not readily available~190,000[1]~240,000 in PBS[2]
Quantum Yield Not readily availableNot readily available~0.12 in fetal bovine serum[3]
Molecular Weight ~581 g/mol ~1000 g/mol [1]~1166 g/mol [2]
Key Advantages Available as a carboxylic acid for flexible activation chemistry.Bright and photostable, well-established in various applications.High extinction coefficient and good water solubility.[4]
Considerations Requires activation of the carboxylic acid for conjugation. Photophysical properties are not as extensively documented in the context of binding assays.Can be susceptible to photobleaching under intense illumination.Higher molecular weight might potentially interfere with the binding of smaller ligands.

Experimental Protocols

Accurate validation of binding affinity requires robust and well-defined experimental protocols. This section details the necessary steps for ligand labeling and the subsequent use of the labeled ligand in two common binding affinity assays: Microscale Thermophoresis (MST) and Fluorescence Polarization (FP).

Ligand Labeling Protocol: Conjugation of this compound to a Peptide

This protocol describes a general method for labeling a peptide containing a primary amine (e.g., N-terminus or a lysine residue) with this compound via N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • This compound

  • Peptide with a primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Lyophilizer

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC or DCC.

    • Stir the reaction mixture at room temperature for 2-4 hours in the dark to form the NHS ester of IR 754.

  • Peptide Labeling:

    • Dissolve the amine-containing peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

    • Slowly add the activated IR 754-NHS ester solution to the peptide solution with gentle stirring. A molar excess of the NHS ester (e.g., 5-10 fold) is typically used.[5]

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification of the Labeled Peptide:

    • Purify the labeled peptide from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a PD-10 desalting column).

    • Monitor the fractions for absorbance at both 280 nm (peptide) and ~754 nm (dye).

    • Pool the fractions containing the labeled peptide.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~754 nm.

    • Lyophilize the purified labeled peptide for long-term storage at -20°C or -80°C, protected from light.

Ligand_Labeling_Workflow cluster_activation NHS Ester Activation cluster_conjugation Peptide Conjugation cluster_purification Purification & Analysis IR754_COOH This compound Activated_Dye IR 754-NHS Ester IR754_COOH->Activated_Dye in DMF/DMSO NHS_EDC NHS + EDC/DCC NHS_EDC->Activated_Dye Labeled_Peptide_Mix Reaction Mixture Activated_Dye->Labeled_Peptide_Mix pH 8.3-8.5 Peptide Amine-containing Peptide Peptide->Labeled_Peptide_Mix Purification Size-Exclusion Chromatography Labeled_Peptide_Mix->Purification Labeled_Peptide Purified Labeled Peptide Purification->Labeled_Peptide Analysis DOL Determination (Spectrophotometry) Labeled_Peptide->Analysis

Caption: Workflow for labeling a peptide with this compound.

Microscale Thermophoresis (MST) Protocol

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon ligand binding.[6]

Materials:

  • Labeled Ligand (e.g., IR 754-labeled peptide)

  • Unlabeled Target Protein

  • Assay Buffer (e.g., PBS with 0.05% Tween-20)

  • MST Instrument (e.g., Monolith NT.115)

  • MST Capillaries

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the labeled ligand in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10-50 nM).

    • Prepare a series of dilutions of the unlabeled target protein in the assay buffer. The highest concentration should be at least 20-fold higher than the expected dissociation constant (Kd).

  • Assay Setup:

    • Mix the labeled ligand with each dilution of the target protein.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium (typically 15-30 minutes at room temperature).

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument.

    • The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move.

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the unlabeled target protein concentration.

    • The data is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

MST_Workflow Start Prepare Labeled Ligand (e.g., IR 754-Peptide) Titration Prepare Serial Dilution of Unlabeled Target Start->Titration Incubation Mix Ligand and Target (Incubate to Equilibrium) Titration->Incubation Loading Load Samples into MST Capillaries Incubation->Loading Measurement Measure Thermophoresis in MST Instrument Loading->Measurement Analysis Plot ΔFnorm vs. [Target] and Fit to Determine Kd Measurement->Analysis

Caption: General workflow for a Microscale Thermophoresis experiment.

Fluorescence Polarization (FP) Protocol

FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to low polarization of the emitted light. Upon binding to a larger molecule, its rotation slows down, resulting in an increase in the polarization of the emitted light.

Materials:

  • Labeled Ligand (e.g., IR 754-labeled peptide)

  • Unlabeled Target Protein

  • Assay Buffer

  • Microplate Reader with FP capabilities

  • Low-binding black microplates

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the labeled ligand in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a series of dilutions of the unlabeled target protein in the assay buffer.

  • Assay Setup:

    • In a black microplate, add a fixed concentration of the labeled ligand to each well.

    • Add the serial dilutions of the unlabeled target protein to the wells.

    • Include control wells with only the labeled ligand (for minimum polarization) and buffer alone (for background).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • FP Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the NIR dye.

  • Data Analysis:

    • The change in fluorescence polarization (in milli-polarization units, mP) is plotted against the logarithm of the unlabeled target protein concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the EC50, which can be related to the dissociation constant (Kd).

FP_Workflow Start Prepare Labeled Ligand (e.g., IR 754-Peptide) Titration Prepare Serial Dilution of Unlabeled Target Start->Titration Plating Add Ligand and Target to Microplate Wells Titration->Plating Incubation Incubate to Reach Binding Equilibrium Plating->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Analysis Plot mP vs. [Target] and Fit to Determine EC50/Kd Measurement->Analysis

Caption: General workflow for a Fluorescence Polarization experiment.

Conclusion

The validation of ligand-binding affinity is a critical step in drug discovery and basic research. While this compound presents a viable option for labeling ligands for NIR fluorescence-based binding assays, its performance in direct comparison to more established dyes like Cy5.5 and IRDye 800CW for this specific application is not yet extensively documented in peer-reviewed literature. The provided protocols for ligand conjugation and binding affinity determination using MST and FP offer a solid foundation for researchers to explore the utility of this compound. The choice of the optimal NIR dye will ultimately depend on the specific ligand-target system, the chosen assay platform, and empirical validation in the laboratory. Further studies directly comparing the performance of these NIR dyes in binding affinity assays are warranted to provide a clearer picture of their relative advantages and disadvantages.

References

A Researcher's Guide to Specificity Testing of IR 754 Carboxylic Acid Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a conjugated antibody is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of antibody conjugation using IR 754 Carboxylic Acid, a near-infrared dye commonly conjugated via N-hydroxysuccinimide (NHS) ester chemistry, with alternative conjugation methods. We present supporting experimental data principles, detailed protocols for crucial specificity testing, and visual workflows to ensure the integrity of your immunoassay results.

Comparing Antibody Conjugation Chemistries

The method of conjugation can significantly impact the performance and specificity of an antibody. This compound is typically activated to an NHS ester for conjugation to primary amines (lysine residues) on the antibody. While widely used, this method can have drawbacks. Here, we compare it with two popular alternatives: maleimide and click chemistry.

FeatureThis compound (NHS-Ester Chemistry)Maleimide ChemistryClick Chemistry
Target Residue Primary amines (e.g., Lysine)Thiols (e.g., Cysteine)Bioorthogonal groups (e.g., azides, alkynes)
Site-Specificity Low (random conjugation to available lysines)Moderate (targets native or engineered cysteines)High (requires introduction of bioorthogonal handles)
Homogeneity Heterogeneous mixture of conjugatesMore homogeneous than NHS-ester chemistryHighly homogeneous and well-defined conjugates.[1]
Potential Impact on Affinity High risk of modification within the antigen-binding site, potentially reducing affinity.[2]Lower risk of impacting the antigen-binding site compared to NHS-ester chemistry.Minimal impact on antibody affinity due to site-specific conjugation away from the antigen-binding site.
Reproducibility Lower batch-to-batch consistency.Moderate batch-to-batch consistency.High batch-to-batch consistency and reproducibility.[1]
Ease of Use Relatively simple and widely used protocol.Requires antibody reduction or engineered cysteines.More complex, multi-step process requiring antibody engineering.

Experimental Protocols for Specificity Testing

Regardless of the conjugation method, rigorous specificity testing is essential. The following are detailed protocols for standard immunoassays to validate the specificity of your this compound conjugated antibody.

Western Blotting

Western blotting is a fundamental technique to verify that the antibody recognizes a protein of the correct molecular weight.

Protocol:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound conjugated primary antibody overnight at 4°C. The optimal dilution should be determined empirically.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the signal using a near-infrared imaging system.

Controls:

  • Positive Control: A cell line or tissue known to express the target protein.

  • Negative Control: A knockout/knockdown cell line or a tissue known not to express the target protein. The absence of a band in the negative control is a strong indicator of specificity.

Immunohistochemistry (IHC)

IHC is used to assess the specific localization of the target antigen within a tissue sample.

Protocol:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the tissue sections with the this compound conjugated primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sections with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection: If the signal from the IR 754 dye is not sufficient, a secondary antibody amplification system can be used. However, for direct fluorescence, proceed to mounting.

  • Mounting and Visualization: Mount the slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence microscope with appropriate filters for the near-infrared spectrum.

Controls:

  • Positive Control Tissue: A tissue known to express the target antigen with the expected localization pattern.

  • Negative Control Tissue: A tissue known to lack the target antigen.

  • Isotype Control: A conjugated antibody of the same isotype and concentration as the primary antibody, but with no specificity for the target antigen, to control for non-specific binding.

Flow Cytometry

Flow cytometry is used to identify and quantify specific cell populations based on protein expression.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.

  • Blocking: Block Fc receptors with an Fc blocking reagent to prevent non-specific antibody binding.

  • Staining: Incubate the cells with the this compound conjugated primary antibody for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).

  • Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer equipped with a laser and detector appropriate for the near-infrared spectrum.

Controls:

  • Positive Control Cells: A cell line known to express the target antigen.

  • Negative Control Cells: A cell line that does not express the target antigen.

  • Fluorescence Minus One (FMO) Control: Staining with all antibodies in a multicolor panel except for the IR 754 conjugate to properly set gates.

  • Isotype Control: A conjugated antibody of the same isotype to assess background fluorescence.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Antibody_Conjugation_Workflow cluster_nhs NHS-Ester Conjugation (e.g., IR 754) cluster_maleimide Maleimide Conjugation cluster_click Click Chemistry Conjugation Ab_NHS Antibody Conjugation_NHS Conjugation Reaction (pH 7.2-8.0) Ab_NHS->Conjugation_NHS Dye This compound + NHS/EDC Dye->Conjugation_NHS Purification_NHS Purification Conjugation_NHS->Purification_NHS Final_NHS Heterogeneous Conjugate Purification_NHS->Final_NHS Ab_Mal Reduced Antibody Conjugation_Mal Conjugation Reaction (pH 6.5-7.5) Ab_Mal->Conjugation_Mal Dye_Mal Maleimide-activated Dye Dye_Mal->Conjugation_Mal Purification_Mal Purification Conjugation_Mal->Purification_Mal Final_Mal More Homogeneous Conjugate Purification_Mal->Final_Mal Ab_Click Engineered Antibody (azide/alkyne) Conjugation_Click Click Reaction Ab_Click->Conjugation_Click Dye_Click Dye with complementary alkyne/azide Dye_Click->Conjugation_Click Purification_Click Purification Conjugation_Click->Purification_Click Final_Click Homogeneous Conjugate Purification_Click->Final_Click

Comparison of Antibody Conjugation Workflows

Western_Blot_Workflow start Start sample_prep Sample Preparation (Lysis & Quantitation) start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (IR 754 Conjugate) blocking->primary_ab wash1 Wash primary_ab->wash1 detection NIR Detection wash1->detection end End detection->end IHC_Workflow start Start tissue_prep Tissue Preparation (Deparaffinization & Rehydration) start->tissue_prep antigen_retrieval Antigen Retrieval tissue_prep->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (IR 754 Conjugate) blocking->primary_ab wash Wash primary_ab->wash mount Mount & Coverslip wash->mount visualize Fluorescence Microscopy mount->visualize end End visualize->end Flow_Cytometry_Workflow start Start cell_prep Single-Cell Suspension start->cell_prep fc_block Fc Receptor Blocking cell_prep->fc_block staining Cell Staining (IR 754 Conjugate) fc_block->staining wash Wash staining->wash acquisition Data Acquisition wash->acquisition end End acquisition->end

References

Long-Term Stability of IR 754 Carboxylic Acid Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence imaging, the long-term stability of dye-bioconjugate complexes is a critical factor for reproducible and reliable results. This guide provides a comparative assessment of the stability of bioconjugates derived from IR 754 Carboxylic Acid and other common NIR dyes. While direct long-term stability data for this compound bioconjugates is not extensively published, this guide will compare its properties with well-characterized alternatives, offering a framework for stability assessment.

Overview of NIR Dyes for Bioconjugation

This compound is a near-infrared dye used for bioconjugation, typically for applications in deep-tissue in vivo imaging and chemotherapy research.[1][2][3][4][5] The carboxylic acid functional group allows for covalent linkage to biomolecules. However, the stability of the resulting bioconjugate is paramount for its utility. The performance of IR 754 can be benchmarked against other commonly used NIR dyes such as Indocyanine Green (ICG), IR-820, and Alexa Fluor 750.

Key Stability Concerns for NIR Dye Bioconjugates:

  • Photostability: The ability of a dye to resist degradation upon exposure to light is crucial for imaging applications that require prolonged or repeated illumination. Many NIR dyes, particularly cyanine dyes, are susceptible to photobleaching.[6][7][8][9]

  • Thermal Stability: The dye's resistance to degradation at physiological or elevated temperatures is important for in vivo studies and for assessing the shelf-life of the bioconjugate.

  • Stability in Biological Media: The aqueous environment of biological systems, including the presence of proteins and other biomolecules, can affect the stability and fluorescence properties of NIR dyes.[10] Some dyes are prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[11]

Comparative Analysis of NIR Dyes

The following tables summarize the available data on the stability and spectral properties of common alternatives to this compound.

Table 1: Spectral Properties of Common NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound ~745-750Not SpecifiedNot SpecifiedNot Specified
Indocyanine Green (ICG) ~780~820>150,000~0.01 in aqueous solution[11]
IR-820 ~820~830Not SpecifiedLower than ICG[12]
Alexa Fluor 750 ~749~775>290,000[13]Not Specified
Cy7 ~750~776~250,000Not Specified

Table 2: Stability Comparison of Common NIR Dyes

DyePhotostabilityThermal StabilityStability in Aqueous SolutionKey Findings
Indocyanine Green (ICG) LowLowPoor, prone to aggregation and degradation.Stable for about 5 hours in whole blood at 37°C with light exposure.[14] Should be used within 1-2 days of preparation when stored at 4°C.[14]
IR-820 Higher than ICGHigher than ICGImproved stability compared to ICG.Degradation half-times are approximately double those of ICG under various temperature and light conditions.[12][15]
Alexa Fluor 750 HighHighGoodSignificantly more photostable than Cy dyes.[16][17]
Cy7 ModerateModerateModerateLess photostable than Alexa Fluor 750.[17]

Experimental Protocols for Stability Assessment

To rigorously assess the long-term stability of this compound bioconjugates, the following experimental protocols are recommended.

Photostability Assessment
  • Sample Preparation: Prepare solutions of the bioconjugate at a standardized concentration in a relevant buffer (e.g., PBS).

  • Light Exposure: Expose the samples to a continuous light source with a spectrum relevant to the application (e.g., a xenon lamp or a laser at the excitation wavelength).

  • Data Acquisition: At regular time intervals, measure the absorbance and fluorescence emission of the samples.

  • Analysis: Plot the percentage of remaining fluorescence intensity against the exposure time to determine the photobleaching rate and half-life.

Thermal Stability Assessment
  • Sample Preparation: Prepare aliquots of the bioconjugate solution in a suitable buffer.

  • Incubation: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.

  • Data Acquisition: At defined time points (e.g., 0, 24, 48, 72 hours), measure the absorbance and fluorescence of the samples.

  • Analysis: Compare the spectral properties of the incubated samples to a control sample stored at -20°C to determine the extent of thermal degradation.

Stability in Biological Media
  • Sample Preparation: Incubate the bioconjugate in relevant biological media (e.g., human serum, cell culture medium).

  • Incubation: Maintain the samples at 37°C for various durations.

  • Data Acquisition: At each time point, measure the fluorescence intensity and check for any spectral shifts. Techniques like size-exclusion chromatography can be used to assess the integrity of the bioconjugate.

  • Analysis: Evaluate the change in fluorescence and the presence of degradation products over time.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the processes involved in assessing bioconjugate stability, the following diagrams are provided.

Bioconjugation_and_Stability_Workflow cluster_prep Preparation cluster_stability Stability Assessment IR754 This compound Conjugation Bioconjugation IR754->Conjugation Biomolecule Biomolecule (e.g., Antibody, Peptide) Biomolecule->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Bioconjugate IR 754 Bioconjugate Purification->Bioconjugate Photostability Photostability Test Analysis Data Analysis (Spectroscopy, HPLC) Photostability->Analysis ThermalStability Thermal Stability Test ThermalStability->Analysis MediaStability Biological Media Stability Test MediaStability->Analysis Bioconjugate->Photostability Bioconjugate->ThermalStability Bioconjugate->MediaStability

Caption: Workflow for bioconjugation and stability testing of IR 754.

Dye_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors DyeStability NIR Dye Stability Light Light Exposure (Photobleaching) DyeStability->Light affected by Temperature Temperature DyeStability->Temperature affected by Solvent Solvent/Medium (pH, Polarity) DyeStability->Solvent affected by Oxygen Reactive Oxygen Species DyeStability->Oxygen affected by Structure Molecular Structure Structure->DyeStability determines

References

A Head-to-Head Comparison: IR 754 Carboxylic Acid vs. Alexa Fluor 750 in the Near-Infrared Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore is paramount. This guide provides a detailed comparison of two prominent NIR dyes: IR 754 Carboxylic Acid and Alexa Fluor 750, focusing on their brightness and photostability to inform experimental design and reagent choice.

This objective analysis is based on available technical data to assist in making an informed decision for applications such as in vivo imaging, immunofluorescence, and other fluorescence-based assays.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is a critical parameter for achieving high signal-to-noise ratios in fluorescence imaging. It is determined by the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the resistance to photobleaching, dictates the duration over which a reliable fluorescent signal can be obtained during an experiment.

Below is a summary of the available quantitative data for this compound and Alexa Fluor 750. It is important to note that comprehensive, peer-reviewed data for this compound is limited, and the provided information is primarily from supplier technical data sheets.

PropertyThis compoundAlexa Fluor 750
Excitation Maximum (λex) ~745-750 nm749 nm
Emission Maximum (λem) Not specified775 nm
Molar Extinction Coefficient (ε) Not specified290,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ) Not specified0.12[1][3][4]
Brightness (ε x Φ) Not specified34,800
Molecular Weight ~580.5 g/mol ~1300 g/mol [1]

Brightness and Photostability: An In-Depth Look

Alexa Fluor 750 is a well-characterized and widely used NIR dye known for its exceptional brightness and photostability.[5][6][7] With a high molar extinction coefficient and a respectable quantum yield for a NIR dye, Alexa Fluor 750 offers a robust signal for a variety of applications. The Alexa Fluor dye series, in general, is recognized for its superior performance compared to traditional cyanine dyes, exhibiting less pH sensitivity and greater photostability.[1]

Experimental Protocols

To empower researchers to make their own assessments, we provide detailed methodologies for key experiments to determine fluorophore brightness and photostability.

Determining Fluorophore Brightness

The relative brightness of a fluorophore can be determined by measuring its absorbance and fluorescence emission.

Materials:

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of this compound and Alexa Fluor 750 of known concentration in a suitable solvent (e.g., DMSO)

Protocol:

  • Prepare a series of dilutions of each dye in PBS to generate a concentration range where absorbance is linear with concentration (typically with a maximum absorbance below 0.1 to avoid inner filter effects).

  • Measure the absorbance spectrum of each dilution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Measure the fluorescence emission spectrum of each dilution using the fluorometer, exciting at the respective λmax.

  • To determine the quantum yield (Φ) , a reference standard with a known quantum yield in the same spectral region (e.g., another well-characterized NIR dye) is required. The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Calculate the brightness as the product of the molar extinction coefficient and the quantum yield (Brightness = ε x Φ).

Assessing Photostability

Photostability is assessed by measuring the rate of fluorescence decay upon continuous illumination.

Materials:

  • Fluorescence microscope with a suitable laser line for excitation (e.g., ~750 nm) and a sensitive detector.

  • Solutions of the fluorescent dyes at a working concentration.

  • Microscope slides and coverslips.

Protocol:

  • Prepare a sample of the fluorescent dye for microscopy. This could be a solution of the dye immobilized in a polymer matrix or conjugated to a biomolecule adhered to the slide.

  • Focus on a region of the sample and acquire an initial image (t=0) using a defined laser power and exposure time.

  • Continuously illuminate the same region with the excitation laser at a constant power.

  • Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration.

  • Quantify the mean fluorescence intensity of the illuminated region in each image using image analysis software.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

  • Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative evaluation of fluorescent dyes.

G cluster_prep Sample Preparation cluster_bright Brightness Characterization cluster_photo Photostability Assessment cluster_comp Comparative Analysis DyeSol Prepare Stock Solutions (IR 754 & Alexa Fluor 750) Dilutions Create Serial Dilutions in PBS DyeSol->Dilutions Absorbance Measure Absorbance Spectra (Determine λmax and ε) Dilutions->Absorbance Fluorescence Measure Fluorescence Spectra (Determine Φ) Dilutions->Fluorescence MicroscopyPrep Prepare Microscopy Samples Dilutions->MicroscopyPrep CalcBright Calculate Brightness (ε x Φ) Absorbance->CalcBright Fluorescence->CalcBright DataComp Compare Brightness & Photostability Data CalcBright->DataComp Bleaching Continuous Illumination & Time-lapse Imaging MicroscopyPrep->Bleaching Analysis Quantify Intensity Decay (Determine t½) Bleaching->Analysis Analysis->DataComp Selection Select Optimal Dye for Application DataComp->Selection

Caption: Workflow for comparing fluorescent dye performance.

Conclusion

For researchers requiring a well-characterized, bright, and photostable near-infrared fluorophore, Alexa Fluor 750 stands out as a reliable choice backed by extensive data. While This compound may be a viable alternative, the current lack of comprehensive and publicly available photophysical data necessitates that researchers perform their own validation experiments to ensure it meets the demands of their specific imaging applications. This guide provides the framework for such an evaluation, empowering informed decisions in the pursuit of high-quality fluorescence imaging data.

References

A Comparative Guide to IR 754 Carboxylic Acid and DyLight 755 for Near-Infrared Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used NIR dyes: IR 754 Carboxylic Acid and DyLight 755. The comparison is based on their spectral properties, performance metrics, and available experimental data to aid in the selection of the optimal dye for specific near-infrared applications.

Overview of this compound and DyLight 755

This compound is a cyanine-based fluorescent dye. The carboxylic acid group provides a reactive handle for conjugation to biomolecules. It is designed for applications in the near-infrared range, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration.[1][2][3]

DyLight 755 is a member of the DyLight Fluor family, known for their high fluorescence intensity and photostability.[4] It is spectrally similar to other well-known dyes like Alexa Fluor 750 and Cy7, making it a versatile alternative in various fluorescence-based assays, particularly in fluorescence microscopy.[5][6][7]

Quantitative Performance Data

A direct comparison of the key photophysical properties of this compound and DyLight 755 is essential for informed decision-making. The following table summarizes the available quantitative data for both dyes.

PropertyThis compoundDyLight 755
Excitation Maximum (λex) 745 - 750 nm (in methanol)[8][9]751 - 755 nm[5][6][7][10]
Emission Maximum (λem) Data not available772 - 776 nm[5][6][7][10]
Molar Extinction Coefficient (ε) Data not available220,000 cm⁻¹M⁻¹[7][10][11]
Molecular Weight 580.51 g/mol [2][8][9]~1092 g/mol (for NHS ester)[10]
Quantum Yield (Φ) Data not availableHigh[11]
Purity >80.0% (HPLC)[8][9]Data not available

Note: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[12] A higher molar extinction coefficient indicates a greater ability to absorb light, which can lead to brighter fluorescence. Quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of fluorescent dyes. Below are generalized protocols for the conjugation of these dyes to proteins and for a typical in vivo imaging workflow.

Protein Labeling with Amine-Reactive Dyes

This protocol is applicable for conjugating the carboxylic acid of IR 754 (after activation to an NHS ester) or the NHS ester form of DyLight 755 to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound or DyLight 755 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dye removal column (e.g., Sephadex G-25)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

Procedure:

  • Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 1-2.5 mg/mL.[10] If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the Dye: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO.

  • Conjugation: Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and application.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye using a dye removal column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum.

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Labeling Buffer conjugation Conjugation (1 hr, RT, dark) protein->conjugation dye Dissolved Dye (DMF/DMSO) dye->conjugation purification Dye Removal Column conjugation->purification analysis Determine DOL purification->analysis

Caption: Workflow for protein conjugation with amine-reactive NIR dyes.

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines a general procedure for in vivo imaging in a small animal model using a dye-conjugated targeting agent.

Materials:

  • Dye-conjugated targeting agent (e.g., antibody, peptide)

  • Small animal model (e.g., mouse with a tumor xenograft)

  • In vivo fluorescence imaging system with appropriate laser excitation and emission filters

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the imaging system.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the contrast agent.

  • Injection: Administer the dye-conjugated targeting agent, typically via intravenous injection.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor targeting of the agent.

  • Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in background tissues to determine the tumor-to-background ratio (TBR).

Signaling Pathway for Targeted In Vivo Imaging

signaling_pathway cluster_injection Administration cluster_circulation Systemic Circulation cluster_targeting Tumor Targeting cluster_imaging Detection injection IV Injection of Dye-Ligand Conjugate circulation Distribution via Bloodstream injection->circulation binding Ligand Binds to Tumor Receptor circulation->binding detection NIR Fluorescence Signal at Tumor Site binding->detection

Caption: Targeted delivery of a NIR dye conjugate for in vivo tumor imaging.

Concluding Remarks

The choice between this compound and DyLight 755 for near-infrared applications will depend on the specific requirements of the experiment. DyLight 755 is a well-characterized dye with a high molar extinction coefficient, suggesting it will provide bright fluorescence signals. It has been demonstrated to be effective in demanding applications like fluorescence microscopy.

This compound, as a cyanine dye, is part of a class of dyes well-suited for in vivo imaging. However, the lack of publicly available data on its molar extinction coefficient and quantum yield makes a direct performance comparison with DyLight 755 challenging. Researchers may need to perform their own characterization of this compound to determine its suitability for their specific application.

For applications requiring high brightness and photostability, and where cost is less of a concern, DyLight 755 may be the preferred choice. For researchers developing novel probes or requiring a simple carboxylic acid for conjugation, IR 754 may be a viable option, though further characterization is recommended. Ultimately, empirical testing of both dyes in the intended application will provide the most definitive answer as to which is superior for a given experiment.

References

A Comparative Performance Analysis of IR 754 Carboxylic Acid and Cy7 Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging and diagnostics, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a detailed performance comparison of two heptamethine cyanine dyes: IR 754 Carboxylic Acid and the widely utilized Cy7 dye. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications by presenting available performance data, outlining detailed experimental protocols for direct comparison, and illustrating relevant workflows.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and Cy7 dyes. It is important to note that while extensive data is available for Cy7 and its derivatives, specific experimental data for the quantum yield and photostability of this compound is not widely reported in publicly available literature. Therefore, we present the available spectral characteristics and highlight the missing data points.

Table 1: Spectral Properties

ParameterThis compoundCy7 Dye
Excitation Maximum (λmax) 745 - 750 nm (in methanol)[1][2]~750 - 756 nm[3][4]
Emission Maximum (λem) Data not available~773 - 779 nm[3][4]
Molar Extinction Coefficient (ε) Data not available~250,000 cm⁻¹M⁻¹
Stokes Shift Data not available~23 - 29 nm

Table 2: Performance Characteristics

ParameterThis compoundCy7 Dye
Fluorescence Quantum Yield (Φf) Data not available~0.084 (for IR-783, a Cy7 derivative)[5]
Photostability Data not availableGenerally considered to have good photostability, but can be enhanced.[6]
Solubility Low aqueous solubilityLow aqueous solubility (sulfonated forms like Sulfo-Cy7 offer improved water solubility)
Reactivity Carboxylic acid for conjugationAvailable in various reactive forms (e.g., NHS ester, maleimide, carboxylic acid) for conjugation

Experimental Protocols

To facilitate a direct and objective comparison of this compound and Cy7 dyes in a laboratory setting, detailed experimental protocols for determining key performance metrics are provided below.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard, is a widely used and accessible technique.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvent (e.g., ethanol, DMSO)

  • Fluorescence standard with a known quantum yield in the NIR region (e.g., Indocyanine Green (ICG) in ethanol)

  • This compound

  • Cy7 dye

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard, this compound, and Cy7 in the same spectroscopic grade solvent.

  • Prepare a Series of Dilutions: For each dye and the standard, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum of each dilution and determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the standard.

    • For each dilution, record the fluorescence emission spectrum, ensuring to scan a wide enough range to capture the entire emission peak.

    • Maintain consistent experimental parameters (e.g., slit widths, detector voltage) for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For each dye and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

    Φx = Φst * (m_x / m_st) * (η_x² / η_st²)

    Where:

    • Φst is the quantum yield of the standard.

    • m_x and m_st are the slopes of the linear fits for the sample and the standard, respectively.

    • η_x and η_st are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Diagram of Quantum Yield Determination Workflow:

G cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Dyes & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for determining fluorescence quantum yield using the comparative method.
Assessment of Photostability

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for imaging applications, especially those requiring long or repeated exposures.

Materials:

  • Fluorescence microscope with a suitable NIR laser line and detector.

  • Chambered cover glass or microscope slides.

  • Solutions of this compound and Cy7 dye at a known concentration (e.g., conjugated to an antibody or encapsulated in nanoparticles).

  • Phosphate-buffered saline (PBS) or appropriate imaging buffer.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare samples of cells labeled with the dye conjugates or nanoparticles containing the dyes in a chambered cover glass.

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Select a region of interest (ROI) with clearly labeled structures.

    • Acquire an initial image (t=0) using a defined laser power and exposure time.

    • Continuously illuminate the ROI with the excitation laser at a constant power.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Diagram of Photostability Assessment Workflow:

G cluster_setup Experimental Setup cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prep_sample Prepare Labeled Sample on Microscope Slide select_roi Select Region of Interest (ROI) prep_sample->select_roi acquire_initial Acquire Initial Image (t=0) select_roi->acquire_initial continuous_illum Continuous Laser Illumination acquire_initial->continuous_illum acquire_series Acquire Images at Regular Intervals continuous_illum->acquire_series measure_intensity Measure Mean Intensity of ROI acquire_series->measure_intensity normalize Normalize Intensity to t=0 measure_intensity->normalize plot_decay Plot Normalized Intensity vs. Time normalize->plot_decay

Workflow for assessing the photostability of fluorescent dyes.

Applications in Drug Development and Research

Both this compound and Cy7 are heptamethine cyanine dyes, making them suitable for a range of in vitro and in vivo applications where deep tissue penetration and low autofluorescence are advantageous.[6] The carboxylic acid functional group on both molecules allows for covalent conjugation to various biomolecules, including antibodies, peptides, and small molecules, for targeted delivery and imaging.

Potential Signaling Pathway Investigation

Fluorescently labeled molecules can be used to track and quantify their interaction with specific cellular targets and to visualize their effects on signaling pathways. For example, a dye conjugated to a growth factor ligand can be used to monitor receptor binding, internalization, and downstream signaling events.

Diagram of a Generic Signaling Pathway for a Labeled Ligand:

G cluster_membrane Cell Membrane receptor Receptor binding Binding & Dimerization receptor->binding ligand Dye-Labeled Ligand ligand->receptor 1. Extracellular Binding internalization Internalization (Endosome) binding->internalization 2. Internalization signaling_cascade Signaling Cascade internalization->signaling_cascade 3. Signal Transduction response Cellular Response (e.g., Gene Expression) signaling_cascade->response 4. Downstream Effect

References

A Comparative Analysis of Near-Infrared Dye Quantum Yield in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and molecular imaging, the selection of an appropriate near-infrared (NIR) fluorescent probe is critical. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter that is highly dependent on the solvent environment. This guide provides a comparative analysis of the quantum yield of Indocyanine Green (ICG), a heptamethine cyanine dye, in different solvents. ICG serves as a representative model for NIR dyes with anionic functional groups, such as IR 754 Carboxylic Acid, due to its structural similarities and the availability of comprehensive photophysical data.

Quantum Yield Comparison of Indocyanine Green (ICG) in Different Solvents

The fluorescence quantum yield of ICG exhibits significant variation across different solvent environments. This variability is attributed to factors such as solvent polarity, viscosity, and the dye's aggregation state. The following table summarizes the quantum yield of ICG in several common solvents.

SolventQuantum Yield (Φ)Reference
Ethanol (EtOH)~0.05 - 0.22[1][2]
Dimethyl Sulfoxide (DMSO)~0.12 - 0.42[2][3]
Water~0.01 - 0.05[2][4]
Dichloromethane (DCM)0.244 (for a similar cyanine dye, CyN1)[3]
Acetonitrile0.143 (for a similar cyanine dye, CyN1)[3]
Acetone0.153 (for a similar cyanine dye, CyN1)[3]
Ethyl Acetate0.132 (for a similar cyanine dye, CyN1)[3]
N,N-Dimethylformamide (DMF)0.135 (for a similar cyanine dye, CyN1)[3]

Note: The quantum yield of cyanine dyes can be concentration-dependent, especially in aqueous solutions where aggregation is more prevalent. The values presented are generally for dilute solutions where the dye exists predominantly in its monomeric form.[4]

Experimental Protocol for Relative Quantum Yield Determination

The quantum yield of a fluorescent molecule is often determined using a relative method, by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

  • Fluorometer capable of measuring in the NIR range

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of interest

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., ICG in DMSO, Φ = 0.13)

  • Sample of the dye to be measured (e.g., this compound)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the sample dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the fluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.

    • The slope of these lines represents the fluorescence intensity per unit of absorbed light.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_x) can be calculated using the following equation:

      Φ_x = Φ_s * (m_x / m_s) * (n_x / n_s)²

      where:

      • Φ_s is the quantum yield of the standard.

      • m_x and m_s are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_x and n_s are the refractive indices of the sample and standard solutions (which are typically assumed to be the same as the solvent for dilute solutions).

Visualizing the Experimental Workflow and Comparative Data

To better understand the experimental process and the resulting data, the following diagrams have been generated.

G Experimental Workflow for Relative Quantum Yield Determination cluster_prep Solution Preparation cluster_meas Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_meas Measure Absorbance (UV-Vis) prep_std->abs_meas prep_smp Prepare Sample Solutions (Abs < 0.1) prep_smp->abs_meas fluor_meas Measure Fluorescence (Fluorometer) abs_meas->fluor_meas integrate Integrate Fluorescence Spectra fluor_meas->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes (m_x, m_s) plot->slope calc Calculate Quantum Yield Φ_x = Φ_s * (m_x / m_s) * (n_x / n_s)² slope->calc

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield of a sample.

G Quantum Yield of ICG in Different Solvents Low Yield Low Yield Moderate Yield Moderate Yield High Yield High Yield Water Water (~0.01-0.05) EtOH Ethanol (~0.05-0.22) DMSO DMSO (~0.12-0.42) DCM DCM (~0.24)

Caption: A visual comparison of the quantum yield of Indocyanine Green (ICG) in various solvents.

References

A Comparative Guide to Near-Infrared Dyes for In Vivo Imaging: IR 754 Carboxylic Acid vs. IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes for in vivo imaging, a critical evaluation of available options is paramount. This guide provides a detailed comparison of two such dyes: IR 754 Carboxylic Acid and the extensively characterized IRDye 800CW.

This objective overview, supported by available experimental data, aims to facilitate an informed decision-making process for your specific research needs. While IRDye 800CW is a well-documented fluorophore with a significant body of literature supporting its use, publicly available data on the in vivo performance of this compound is notably limited.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and IRDye 800CW. It is important to note the significant data gap for this compound regarding its performance characteristics for in vivo imaging.

PropertyThis compoundIRDye 800CW
Chemical Name 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium IodideA monofunctional heptamethine dye.
Molecular Formula C₃₀H₃₃IN₂O₂[5]C₄₆H₅₀N₂Na₄O₁₅S₄ (Carboxylate form)[6]
Molecular Weight 580.50 g/mol [5]1091.10 g/mol (Carboxylate form)[6]
Excitation Maximum (λex) 745 - 750 nm (in methanol)[7]774 nm (in PBS)[8]
Emission Maximum (λem) Not specified in available literature.789 nm (in PBS)[8]
Molar Extinction Coeff. (ε) Not specified in available literature.~240,000 M⁻¹cm⁻¹[8]
Quantum Yield (Φ) Not specified in available literature.~0.12 in fetal bovine serum.[9][10] When conjugated to nanocolloidal albumin, the quantum yield was found to be similar to that of Indocyanine Green (ICG).[11][12]
Solubility Presumed soluble in organic solvents like methanol. Aqueous solubility not specified.High water solubility.[1]
Reactivity Contains a carboxylic acid group, which can be activated for conjugation.Available in multiple reactive forms, including NHS ester for labeling primary amines and a non-reactive carboxylate form for use as a control.[2][6]
In Vivo Performance No published data found on signal-to-noise ratio, tissue penetration, or photostability in in vivo models.Demonstrates good tissue penetration due to its emission in the NIR window.[1] When conjugated to targeting ligands, it shows high tumor-to-background ratios.[13] The carboxylate form is rapidly dispersed and cleared from the body, typically within 48 hours.[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible in vivo imaging studies. Below are representative methodologies for using IRDye 800CW, which can serve as a foundational reference. Due to the lack of published in vivo studies for this compound, a specific protocol cannot be provided.

General Protocol for In Vivo Imaging with IRDye 800CW-Labeled Antibody

This protocol outlines a typical workflow for imaging tumors in a xenograft mouse model using an antibody conjugated to IRDye 800CW.

  • Antibody Conjugation:

    • The monoclonal antibody of interest is covalently linked to IRDye 800CW NHS ester.

    • The antibody is typically diluted to 1 mg/mL in a suitable buffer (e.g., PBS).

    • IRDye 800CW NHS ester is incubated with the antibody for a specified time at room temperature, following the manufacturer's instructions.[3]

    • Unconjugated dye is removed using a desalting column.[3]

    • The degree of labeling (dye-to-protein ratio) is determined spectrophotometrically.

  • In Vivo Administration:

    • Tumor-bearing mice (e.g., nude mice with human cancer cell line xenografts) are used.

    • The IRDye 800CW-antibody conjugate is administered intravenously (e.g., via tail vein injection).[3] The dosage will depend on the specific antibody and target.

    • A control group injected with a non-specific IgG labeled with IRDye 800CW or IRDye 800CW carboxylate alone is often included to assess non-specific uptake and dye clearance.[3][6]

  • Fluorescence Imaging:

    • Mice are imaged at various time points post-injection (e.g., 1, 6, 24, 48, 72, 96 hours) using an in vivo imaging system equipped for NIR fluorescence detection.[3]

    • The system should have appropriate excitation (e.g., ~770 nm) and emission (e.g., ~800 nm) filters.

    • Fluorescence signal intensity in the tumor and other organs is quantified to determine tumor-to-background ratios.

  • Ex Vivo Analysis:

    • After the final imaging session, mice are euthanized, and tumors and major organs are excised.

    • Ex vivo imaging of the organs is performed to confirm the biodistribution of the fluorescent probe.[3]

    • Tissues can be further processed for histological analysis to correlate fluorescence with tissue morphology.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of key processes in fluorescence imaging.

Experimental_Workflow Experimental Workflow for In Vivo Fluorescence Imaging cluster_prep Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis conjugation Dye-Antibody Conjugation purification Purification conjugation->purification characterization Characterization (e.g., D/P ratio) purification->characterization injection Intravenous Injection into Animal Model characterization->injection imaging Longitudinal NIR Fluorescence Imaging injection->imaging dissection Organ & Tumor Dissection imaging->dissection exvivo_imaging Ex Vivo Imaging of Tissues dissection->exvivo_imaging histology Histological Analysis exvivo_imaging->histology

Caption: A generalized workflow for targeted in vivo fluorescence imaging studies.

Targeted_Probe Conceptual Diagram of a Targeted NIR Fluorescent Probe cluster_probe Targeted Fluorescent Probe cluster_target Biological Target dye NIR Dye (e.g., IRDye 800CW) linker Linker dye->linker targeting_moiety Targeting Moiety (e.g., Antibody) linker->targeting_moiety receptor Cell Surface Receptor on Target Cell targeting_moiety->receptor Binding

Caption: A targeted probe consists of a NIR dye, a linker, and a targeting moiety.

Conclusion

For researchers requiring a reliable and well-characterized NIR dye for in vivo imaging, IRDye 800CW is a strong candidate with a wealth of supporting data and established protocols. Its favorable photophysical properties and proven performance in various preclinical models make it a benchmark fluorophore in the field.

The utility of this compound for in vivo imaging remains largely uncharacterized in the public domain. While its chemical structure suggests it is a cyanine dye with absorption in the NIR spectrum, the absence of critical performance data—such as quantum yield, molar extinction coefficient, and in vivo stability and biodistribution—precludes a direct comparison with IRDye 800CW. Professionals considering this compound for in vivo applications should be prepared to undertake extensive characterization to determine its suitability for their specific research questions. As the field of NIR imaging continues to evolve, the demand for well-validated and highly performing fluorophores will remain critical for advancing preclinical and clinical research.

References

A Comparative Guide to Near-Infrared Probes: Evaluating the Signal-to-Noise Ratio of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of IR 754 Carboxylic Acid, a heptamethine cyanine dye, against two other commercially available near-infrared (NIR) fluorescent probes: IRDye® 800CW and Alexa Fluor™ 750. The focus of this comparison is on the key performance characteristics that determine the signal-to-noise ratio (SNR) in biomedical imaging applications. A superior signal-to-noise ratio is critical for achieving high-sensitivity detection and clear visualization of biological targets against background fluorescence.

Performance Comparison of NIR Probes

The selection of a fluorescent probe for imaging is a critical step in experimental design. The brightness of a probe, a key determinant of the signal strength, is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Photostability, or the resistance to photobleaching, is also crucial for maintaining a strong signal during image acquisition.

FeatureThis compound (Estimated)IRDye® 800CWAlexa Fluor™ 750
Molar Extinction Coefficient (ε) in cm⁻¹M⁻¹ ~200,000 - 270,000[1]240,000290,000
Quantum Yield (Φ) ~0.05 - 0.15[1][2]~0.12~0.12
Excitation Max (nm) ~750~774~749
Emission Max (nm) Not specified~789~775
Photostability Moderate (Typical for cyanine dyes)[3][4]HighHigh

Signaling Pathways and Experimental Workflows

To provide a practical context for evaluating these probes, the following diagrams illustrate a conceptual signaling pathway for targeted imaging and a typical experimental workflow for assessing the signal-to-noise ratio in a cell-based assay.

G cluster_0 Targeted Probe Activation Probe-Ligand Conjugate Probe-Ligand Conjugate Cell Surface Receptor Cell Surface Receptor Probe-Ligand Conjugate->Cell Surface Receptor Binding Internalization Internalization Cell Surface Receptor->Internalization Endocytosis Signal Amplification Signal Amplification Internalization->Signal Amplification Fluorescence Signal Fluorescence Signal Signal Amplification->Fluorescence Signal

Caption: Conceptual signaling pathway for a targeted fluorescent probe.

G cluster_1 Experimental Workflow A Cell Seeding B Probe Incubation A->B C Washing Steps B->C D Image Acquisition (NIR Microscope) C->D E Image Analysis D->E F SNR Calculation E->F

Caption: Workflow for evaluating fluorescent probe signal-to-noise ratio.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and compare the performance of NIR probes.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of the fluorescent probes.

Materials:

  • NIR fluorescent probe (this compound, IRDye® 800CW, Alexa Fluor™ 750)

  • Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide - DMSO)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the NIR probe and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the solvent as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the graph will be the molar extinction coefficient (ε) when the path length (c) is 1 cm.

Protocol 2: Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ) of the fluorescent probes relative to a standard.

Materials:

  • NIR fluorescent probe

  • A reference standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO)

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample probe and the reference standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Absorbance Measurement: Measure the absorbance of all solutions at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Protocol 3: Evaluation of Signal-to-Noise Ratio in a Cell-Based Assay

Objective: To compare the signal-to-noise ratio of the NIR probes in a cellular imaging context.

Materials:

  • NIR fluorescent probes, conjugated to a targeting moiety (e.g., an antibody) if applicable.

  • Cell line of interest.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate NIR laser lines and emission filters.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Culture: Culture the chosen cell line to an appropriate confluency in a suitable imaging dish or plate.

  • Probe Incubation: Incubate the cells with each of the NIR probes at a predetermined concentration and for a specific duration. Include a control group of cells without any probe.

  • Washing: After incubation, wash the cells thoroughly with PBS to remove any unbound probe.

  • Image Acquisition: Acquire fluorescence images of the cells using the NIR microscope. It is critical to use identical acquisition settings (laser power, exposure time, gain) for all probes to ensure a fair comparison.

  • Image Analysis:

    • Define a region of interest (ROI) that encompasses the specific cellular structure where the probe is expected to localize (the "signal").

    • Define another ROI in a background area of the image where there are no cells (the "noise").

    • Measure the mean fluorescence intensity within both ROIs for multiple cells and background regions.

  • SNR Calculation: Calculate the signal-to-noise ratio using the following formula:

    SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity

By following these protocols, researchers can obtain quantitative data to objectively compare the performance of this compound with other NIR probes and make an informed decision for their specific imaging needs.

References

A Comparative Guide to Near-Infrared Labeled Secondary Antibodies for High-Specificity Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-fidelity immunofluorescence and western blotting, the specificity of secondary antibodies is paramount. Cross-reactivity can lead to spurious signals and misinterpretation of data, a particularly critical issue in multiplex assays and the analysis of complex signaling pathways. This guide provides a comparative analysis of near-infrared (NIR) labeled secondary antibodies, with a focus on assessing their performance and potential for cross-reactivity. While direct comparative cross-reactivity studies for IR 754 Carboxylic Acid labeled secondary antibodies are not extensively available in the public domain, this guide will compare its class of cyanine dyes to other well-characterized NIR fluorophores, providing researchers with the necessary information to make informed decisions for their experimental needs.

Performance Comparison of NIR Fluorophore-Labeled Secondary Antibodies

The choice of a near-infrared dye for conjugating to secondary antibodies significantly impacts assay sensitivity, photostability, and target specificity. The ideal NIR dye should be bright, photostable, and have minimal non-specific binding. Below is a summary of the performance characteristics of commonly used NIR dyes, including those in the same class as IR 754.

Features775z[1][2][3]IRDye 800CW[1][2]DyLight 800[1][2]Alexa Fluor 750
Relative Brightness 3-8 times brighter than IRDye 800CW & DyLight 800StandardStandardHigh
Photostability 3-6 times more photostable than IRDye 800CW & DyLight 800ModerateModerateHigh
Target Specificity Excellent, even at high degrees of labelingGoodGoodGood
Spectral Overlap Minimal with visible-range fluorophoresMinimal with visible-range fluorophoresMinimal with visible-range fluorophoresWell-separated from deep-red channel[4]
Chemical Stability HighModerateModerateHigh

Note: IR 754 is a heptamethine cyanine dye, similar in class to s775z, IRDye 800CW, and DyLight 800. While specific performance data for IR 754 is limited in the reviewed literature, the data for s775z highlights the potential for significant performance improvements within this dye class through structural modifications that enhance stability and reduce non-specific interactions.[1][2][3]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of NIR-labeled secondary antibodies, it is crucial to perform rigorous in-house validation. The following are detailed protocols for Western Blot and Dot Blot assays designed to assess cross-reactivity.

Western Blot Protocol for Cross-Reactivity Assessment

This protocol is designed to determine if a secondary antibody non-specifically binds to other proteins in a complex lysate or to other primary antibodies in a multiplexing scenario.

1. Sample Preparation:

  • Prepare lysates from relevant cell lines or tissues.

  • Quantify protein concentration using a standard method (e.g., BCA assay).

2. SDS-PAGE and Transfer:

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Include a lane with a pre-stained protein ladder.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a low-fluorescence PVDF membrane.

3. Blocking:

  • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). This step is critical to prevent non-specific binding of the antibodies.

4. Primary Antibody Incubation (Control Lanes):

  • For multiplexing cross-reactivity, incubate separate membrane strips with each primary antibody that will be used in the experiment.

  • Include a "no primary antibody" control strip.

5. Secondary Antibody Incubation:

  • Incubate the membrane strips with the NIR-labeled secondary antibody at its recommended dilution.

  • To test for cross-reactivity, incubate the strip containing one primary antibody with the secondary antibody directed against a different primary antibody species (e.g., incubate a blot with a mouse primary with a goat anti-rabbit secondary).

  • Incubate the "no primary antibody" strip with the NIR-labeled secondary antibody to check for non-specific binding to the lysate.

6. Washing:

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibodies.

7. Imaging:

  • Image the blot using a digital imaging system capable of detecting NIR fluorescence (e.g., LI-COR Odyssey).

  • The absence of bands in the cross-reactivity control lanes and the "no primary antibody" lane indicates high specificity.

Dot Blot Protocol for Cross-Reactivity Assessment

A dot blot is a simpler and quicker method to assess the direct binding of a secondary antibody to various immunoglobulins.

1. Antigen Immobilization:

  • Spot 1-2 µL of purified immunoglobulins from different species (e.g., mouse IgG, rabbit IgG, rat IgG, human IgG) at various concentrations (e.g., 100 ng, 50 ng, 25 ng) onto a nitrocellulose or PVDF membrane.

  • Allow the spots to dry completely.

2. Blocking:

  • Block the membrane for 1 hour at room temperature with a suitable blocking buffer.

3. Secondary Antibody Incubation:

  • Incubate the membrane with the NIR-labeled secondary antibody at its working dilution for 1 hour at room temperature.

4. Washing:

  • Wash the membrane three times for 5 minutes each with TBST.

5. Imaging:

  • Image the membrane using a NIR fluorescence imaging system.

  • The intensity of the signal on each spot corresponds to the degree of binding. A highly specific secondary antibody should only bind to its target immunoglobulin with minimal signal on other species' IgGs.

Visualization of Experimental Workflows and Signaling Pathways

Understanding the experimental process and the biological context is crucial for interpreting cross-reactivity data. The following diagrams, generated using the DOT language, illustrate a typical multiplex immunofluorescence workflow and two common signaling pathways often investigated using these techniques.

Multiplex Immunofluorescence Workflow

multiplex_immunofluorescence_workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging & Analysis Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking (e.g., BSA, Normal Serum) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody Cocktail (e.g., Mouse anti-Protein A, Rabbit anti-Protein B) Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with NIR Secondary Antibody Cocktail (e.g., Goat anti-Mouse-IR754, Goat anti-Rabbit-OtherNIR) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mounting Mount with Antifade Medium Wash2->Mounting Imaging Acquire Images on NIR-capable Microscope Mounting->Imaging Analysis Image Analysis (Co-localization, Quantification) Imaging->Analysis

Caption: Workflow for a multiplex immunofluorescence experiment.

ERK1/2 Signaling Pathway

ERK1_2_Signaling_Pathway cluster_nucleus Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: Simplified diagram of the ERK1/2 signaling cascade.

Akt Signaling Pathway

Akt_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3B, FOXO) Akt->Downstream Response Cellular Response (Survival, Growth, Proliferation) Downstream->Response

Caption: Overview of the PI3K/Akt signaling pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of IR 754 Carboxylic Acid, a near-infrared cyanine dye commonly used in biomedical research. Adherence to these procedures will minimize risks and promote a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

The proper disposal of this compound involves its collection and subsequent transfer to a licensed chemical waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, designated hazardous waste container.

    • Do not mix with other incompatible waste streams. The SDS for this compound notes incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]

    • The container should be sealed to prevent evaporation and spills.

Step 2: Waste Container Labeling

Properly labeling the waste container is critical for safe handling and disposal. The label should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the chemical in the waste container.

  • The primary hazards (e.g., "Skin Irritant," "Eye Irritant").

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Step 3: Temporary Storage in the Laboratory

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Maintain a log of the waste generated.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Follow their specific procedures for waste manifest documentation and container handover.

  • The ultimate disposal of this compound should be carried out by a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[3]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. The SDS suggests decontaminating surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid B->C D Collect in Designated Hazardous Waste Container C->D E Label Container Correctly and in Detail D->E F Store Securely in a Designated Area E->F G Contact EHS for Waste Pickup F->G H End: Professional Disposal by Licensed Facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with IR 754 Carboxylic Acid. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Protective glovesChemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]
Skin and Body Protection Impervious clothingA lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Full-face respiratorRecommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all direct contact with the skin and eyes.[1]

  • Do not inhale dust, vapors, or mist.[1]

  • Always handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Prevent the formation of dust and aerosols.[1][3]

  • Wash hands thoroughly after handling.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Storage:

Condition Temperature Duration Notes
Solid 4°C Long-term Keep container tightly sealed, away from moisture and light.[1][4]
In Solvent -20°C 1 month Sealed storage, away from moisture and light.[1]

| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |

Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Containment and Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water sources.[1]

  • Absorb: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid creating dust.

  • Decontaminate: Scrub surfaces and any contaminated equipment with alcohol.[1]

  • Collect: Place all contaminated materials, including the absorbent, into a suitable, labeled container for disposal.

Waste Disposal:

  • Dispose of the substance and any contaminated packaging in accordance with all applicable federal, state, and local regulations.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 handle2 Weigh/Measure Chemical in Fume Hood handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 emergency1 In Case of Spill or Exposure handle3->emergency1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency2 Follow First Aid and Spill Protocols emergency1->emergency2

Caption: Standard Operating Procedure for Handling this compound.

References

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